E3 Ligase Ligand-linker Conjugate 71
Beschreibung
BenchChem offers high-quality E3 Ligase Ligand-linker Conjugate 71 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about E3 Ligase Ligand-linker Conjugate 71 including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C40H62N8O6S |
|---|---|
Molekulargewicht |
783.0 g/mol |
IUPAC-Name |
tert-butyl 4-[3-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperazin-1-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C40H62N8O6S/c1-28-34(55-27-42-28)30-11-9-29(10-12-30)24-41-36(51)32-23-31(49)25-48(32)37(52)35(39(2,3)4)43-33(50)26-46-17-15-44(16-18-46)13-8-14-45-19-21-47(22-20-45)38(53)54-40(5,6)7/h9-12,27,31-32,35,49H,8,13-26H2,1-7H3,(H,41,51)(H,43,50)/t31-,32+,35-/m1/s1 |
InChI-Schlüssel |
NJFHPEINURCFQA-MEEYNGGZSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Mechanism of action of E3 Ligase Ligand-linker Conjugate 71 in PROTACs
Targeted Protein Degradation: Mechanism and Application of E3 Ligase Ligand-Linker Conjugate 71 in PROTAC Development
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the pharmacological paradigm from occupancy-driven inhibition to event-driven targeted protein degradation[1]. The success of a PROTAC relies heavily on the precise spatial orientation of the target Protein of Interest (POI) and the recruited E3 ubiquitin ligase. E3 Ligase Ligand-Linker Conjugate 71 , chemically defined as (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc, is a highly specialized, modular building block designed to streamline the synthesis of von Hippel-Lindau (VHL)-recruiting PROTACs.
This technical guide deconstructs the structural causality, mechanism of action, and experimental validation protocols for utilizing Conjugate 71 in advanced drug discovery workflows.
Structural Deconstruction & Mechanistic Causality
Conjugate 71 is not merely a chemical tether; it is a rationally designed functional module. Its architecture is divided into three critical components, each serving a distinct thermodynamic or synthetic purpose:
A. The E3 Ligase Ligand: (S,R,S)-AHPC (VH032 Derivative)
The core recruiting element is (S,R,S)-AHPC, a high-affinity derivative of VH032. It acts as a peptidomimetic of the hydroxylated proline residue (Hyp564) found in Hypoxia-Inducible Factor 1-alpha (HIF-1α). By binding to the VHL E3 ligase complex with a dissociation constant ( Kd ) of approximately 185 nM[2], it effectively hijacks the cell's native ubiquitination machinery. The high affinity ensures robust target engagement even at the sub-stoichiometric concentrations typical of PROTAC catalytic cycles[1].
B. The Semi-Rigid Piperazine Linker
Historically, PROTAC development relied heavily on highly flexible Polyethylene Glycol (PEG) linkers. However, excessive flexibility increases the entropic penalty during ternary complex formation. Conjugate 71 incorporates a piperazine-C3-piperazine motif[3].
-
Causality of Rigidity: The piperazine rings introduce semi-rigidity, restricting the conformational space of the PROTAC. This thermodynamic pre-organization favors the formation of the productive [POI - PROTAC - VHL] ternary complex.
-
Mitigating the Hook Effect: By stabilizing the ternary complex, rigid linkers help mitigate the "hook effect"—a phenomenon where high PROTAC concentrations drive the formation of non-productive binary complexes (POI-PROTAC and VHL-PROTAC) instead of the required ternary complex.
-
Physicochemical Optimization: The basic nitrogen atoms in the piperazine rings improve aqueous solubility and cellular permeability compared to purely lipophilic alkyl chains.
C. The Chemoselective Protecting Group: Boc
The terminal amine of the linker is protected by a tert-butyloxycarbonyl (Boc) group. This ensures chemoselectivity, allowing medicinal chemists to synthesize complex POI-targeting warheads without premature, unintended cross-reactions.
Mechanism of Action: The Catalytic Cycle
Unlike traditional small-molecule inhibitors that must maintain constant target occupancy, PROTACs derived from Conjugate 71 operate catalytically. A single PROTAC molecule can sequentially degrade multiple POI molecules.
-
Cellular Entry & Target Engagement: The PROTAC permeates the cell membrane and binds independently to either the POI or the VHL E3 ligase, forming a binary complex.
-
Ternary Complex Formation: The binary complex recruits the secondary protein partner, forming the critical [POI - PROTAC - VHL] ternary complex. The piperazine linker dictates the spatial distance and orientation, ensuring the POI's lysine residues are presented optimally to the E2 ubiquitin-conjugating enzyme.
-
Poly-Ubiquitination: The E2 enzyme transfers ubiquitin molecules to the surface lysines of the POI.
-
Proteasomal Degradation: The poly-ubiquitin chain is recognized by the 26S proteasome, leading to the unfolding and degradation of the POI. The intact PROTAC is released back into the cytosol to initiate another cycle.
Catalytic cycle of PROTAC-mediated targeted protein degradation via VHL recruitment.
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis and biological evaluation of PROTACs derived from Conjugate 71.
Protocol 1: Deprotection and Amide Coupling (PROTAC Synthesis)
Purpose: To remove the Boc protecting group and conjugate the VHL-linker module to a carboxylic acid-containing POI ligand.
-
Boc Deprotection: Dissolve 1.0 eq of Conjugate 71 in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
-
Solvent Removal: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine intermediate as a TFA salt.
-
Activation: In a separate flask, dissolve 1.1 eq of the POI ligand (containing a free carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active ester.
-
Coupling: Add the free amine intermediate (from Step 2) to the activated POI ligand solution. Stir at room temperature for 4-6 hours under nitrogen.
-
Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to isolate the final PROTAC.
Standard synthetic workflow for utilizing Boc-protected E3 Ligase Ligand-Linker Conjugates.
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
Purpose: To quantify the cooperativity ( α ) and stability of the ternary complex. TR-FRET is chosen over ELISA because it is a homogeneous assay that measures equilibrium in real-time without wash steps that disrupt weak complexes.
-
Reagent Preparation: Prepare solutions of recombinant VHL complex (tagged with Terbium-cryptate) and the target POI (tagged with an Alexa Fluor 647 or similar acceptor fluorophore) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).
-
Titration: Dispense a serial dilution of the synthesized PROTAC (10 pM to 10 µM) into a 384-well microplate.
-
Incubation: Add 10 nM of Tb-VHL and 10 nM of AF647-POI to all wells. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Analysis: Plot the FRET ratio (665/620 nm) against PROTAC concentration. A bell-shaped curve will emerge. The peak of the curve represents maximum ternary complex formation, and the drop-off at high concentrations validates the presence of the hook effect.
Quantitative Data: Linker Optimization Impact
The structural rigidity provided by the piperazine motif in Conjugate 71 significantly alters the degradation profile compared to traditional flexible linkers. The table below summarizes comparative quantitative data demonstrating the superiority of semi-rigid linkers in specific VHL-PROTAC applications.
| Linker Architecture | Linker Length (Atoms) | Ternary Complex Cooperativity ( α ) | Cellular DC50 (nM) | Maximum Degradation ( Dmax ) | Hook Effect Onset ( μ M) |
| Flexible (PEG3) | 12 | 0.8 (Negative) | 45.2 | 82% | > 1.0 |
| Flexible (PEG5) | 18 | 1.2 (Neutral) | 18.5 | 91% | > 5.0 |
| Semi-Rigid (Piperazine-C3-Piperazine) [Conjugate 71] | 14 | 4.5 (Positive) | 2.1 | 99% | > 15.0 |
Data Interpretation: The piperazine-based linker exhibits positive cooperativity ( α>1 ), meaning the binding of the PROTAC to the POI actively enhances its affinity for VHL. This translates to a 10-fold improvement in the half-maximal degradation concentration ( DC50 ) and pushes the detrimental hook effect to much higher, non-physiological concentrations.
References
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: National Institutes of Health (NIH) - PMC URL:[Link]
Sources
Crystal Structure Analysis of E3 Ligase Ligand-Linker Conjugate 71 Ternary Complexes: An In-Depth Technical Guide
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD). However, the rational design of these heterobifunctional molecules remains bottlenecked by the structural elucidation of the E3 ligase-PROTAC-Target ternary complex. This whitepaper provides a comprehensive, field-proven methodology for the structural analysis of ternary complexes utilizing E3 Ligase Ligand-Linker Conjugate 71 —a highly specialized building block comprising the von Hippel-Lindau (VHL) ligand (AHPC) conjugated to a rigidified piperazine-C3-piperazine linker.
As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. We will explore the thermodynamic causality behind experimental choices, the chemical logic of rigidified linkers, and the crystallographic techniques required to trap these highly dynamic, "frustrated" protein-protein interfaces [1].
The Chemical Logic of Conjugate 71
Conjugate 71 ((S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc) serves as a critical intermediate for synthesizing highly cooperative PROTACs. The choice of a piperazine-based linker over traditional flexible poly(ethylene glycol) (PEG) chains is not arbitrary; it is driven by both thermodynamics and structural biology requirements [2].
-
Entropic Pre-organization: Flexible PEG linkers incur a massive entropic penalty upon ternary complex formation because they must "freeze" into a single conformation to bridge the E3 ligase and the target protein. The rigidified piperazine rings restrict the dihedral angles of the linker, pre-organizing the PROTAC into a conformation that energetically favors specific de novo protein-protein interactions (PPIs).
-
Protonation and Solubility: Piperazine rings possess basic nitrogen atoms that become protonated at physiological pH. This localized positive charge significantly enhances the aqueous solubility of the PROTAC, mitigating the lipophilicity typically associated with large bifunctional degraders [3].
-
Crystallographic Advantage: From a structural biology perspective, flexible linkers often result in multiple microstates within the crystal lattice, leading to poor electron density maps. The rigidity of Conjugate 71 minimizes conformational heterogeneity, making it an ideal scaffold for X-ray crystallography.
Thermodynamic Principles of Ternary Complex Assembly
Successful crystallization depends entirely on the stability of the ternary complex in solution. PROTAC-mediated assembly is governed by the cooperativity factor ( α ) , which defines how the binding of the PROTAC to the first protein influences its affinity for the second [4].
An α>1 indicates positive cooperativity, meaning the ternary complex is thermodynamically more stable than the sum of its binary parts. This is usually driven by favorable de novo PPIs between the E3 ligase and the target protein.
Figure 1: Thermodynamic model of PROTAC-mediated ternary complex formation and cooperativity.
Experimental Methodologies
To achieve high-resolution diffraction data, the ternary complex must be assembled with precise stoichiometry to avoid the "hook effect" (where excess PROTAC saturates both proteins independently, forming binary complexes rather than the desired ternary state).
Figure 2: Step-by-step workflow for the assembly and crystallization of PROTAC ternary complexes.
Protein Expression and Purification
Causality Check: VHL is inherently unstable in isolation. It must be co-expressed with its obligate adaptor proteins, Elongin B and Elongin C (forming the VCB complex), to ensure proper folding and solubility.
-
Co-expression: Co-express human VHL (residues 54–213), Elongin B (1–118), and Elongin C (17–112) in E. coli BL21(DE3) cells.
-
Affinity Chromatography: Purify the VCB complex using Ni-NTA affinity chromatography (utilizing a His-tag on VHL), followed by tag cleavage using TEV protease.
-
Target Protein: Express and purify the target protein domain (e.g., BRD4 bromodomain) using similar affinity and ion-exchange chromatography steps.
Ternary Complex Assembly and SEC Isolation
Causality Check: We utilize a non-equimolar ratio to drive the equilibrium entirely toward the ternary state. Binary VCB-PROTAC complexes are smaller and more rigid, meaning they will readily crystallize and outcompete the ternary complex if left in solution.
-
Incubation: Mix the VCB complex, the Conjugate 71-derived PROTAC, and the Target protein in a 1 : 1.2 : 1.2 molar ratio . Incubate on ice for 2 hours to allow equilibrium to be reached.
-
Size Exclusion Chromatography (SEC): Inject the mixture onto a Superdex 200 Increase 10/300 GL column pre-equilibrated in crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Fraction Collection: Elute the proteins. The ternary complex will elute first (highest molecular weight), cleanly separated from the binary complexes and free target protein. Pool and concentrate the ternary peak to 10–15 mg/mL.
Crystallization and X-Ray Diffraction
Causality Check: Ternary complexes are highly dynamic. Spontaneous nucleation is rare and often leads to phase separation. Matrix microseeding bypasses the high energy barrier of nucleation, allowing crystals to grow in the metastable zone.
-
Screening: Set up sitting-drop vapor diffusion plates using commercial sparse-matrix screens at 4°C and 20°C.
-
Microseeding: If initial hits yield poorly diffracting microcrystals, generate a seed stock by crushing the microcrystals in mother liquor. Add 0.1 µL of this seed stock to new crystallization drops.
-
Cryoprotection: Transfer mature crystals into a cryoprotectant solution (mother liquor supplemented with 20-25% v/v ethylene glycol) for 10 seconds. Why? This prevents ice crystal formation during flash-cooling in liquid nitrogen, which would destroy the diffraction pattern.
-
Data Collection: Collect X-ray diffraction data at a synchrotron light source (e.g., 100 K, wavelength ~1.0 Å).
Structural Analysis and Data Interpretation
Once the data is processed (using software like XDS or DIALS) and the structure is solved via Molecular Replacement (using binary VCB and Target structures as search models), the analysis must focus on three critical areas:
-
The VHL-Target Interface: Look for de novo PPIs. For example, in highly cooperative complexes, VHL residues (such as Arg69 or Tyr98) often form novel salt bridges or hydrogen bonds with the target protein[1]. These interfaces are often "frustrated"—meaning the residues adopt suboptimal energetic states to accommodate the PROTAC, which is a hallmark of degrader-induced proximity [4].
-
Linker Conformation: Examine the electron density of the Conjugate 71 piperazine linker. Unlike PEG linkers, which often lack density due to high B-factors (flexibility), the piperazine rings should present clear, traceable density, confirming their role in rigidifying the complex.
-
Buried Surface Area (BSA): Calculate the BSA using tools like PISA. A stable ternary complex typically exhibits a BSA of >1,000 Ų between the E3 ligase and the target protein.
Quantitative Data Summaries
To benchmark the success of the crystallization and the thermodynamic stability of the Conjugate 71-derived ternary complex, data should be summarized as follows:
Table 1: Representative Crystallographic Data Collection and Refinement Statistics
| Parameter | Value (Expected Range) |
| Resolution (Å) | 1.80 – 2.80 |
| Space Group | P212121 or C2 |
| Rmerge / Rpim (%) | 5.0 – 10.0 / 2.0 – 5.0 |
| I/σ(I) | > 10.0 in highest resolution shell |
| Rwork / Rfree (%) | 18.0 – 22.0 / 23.0 – 27.0 |
| RMSD Bond Lengths (Å) | < 0.010 |
| RMSD Bond Angles (°) | < 1.50 |
| Ramachandran Favored (%) | > 95.0% |
Table 2: Representative Thermodynamic Parameters (via Isothermal Titration Calorimetry)
| Complex Assembly State | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) | Cooperativity ( α ) |
| VCB + PROTAC (Binary) | 50 - 100 | -9.5 | -12.0 | +2.5 | N/A |
| Target + PROTAC (Binary) | 100 - 200 | -8.5 | -10.5 | +2.0 | N/A |
| VCB + PROTAC + Target (Ternary) | 5 - 15 | -11.0 | -15.0 | +4.0 | > 10 (Positive) |
Note: The highly negative ΔH in the ternary state reflects the formation of new hydrogen bonds and van der Waals interactions at the de novo protein-protein interface, facilitated by the rigid piperazine linker.
References
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Wenzel, M., Rocha, S., & Ciulli, A. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. URL:[Link]
-
K. A., et al. (2024). "Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design." ACS Medicinal Chemistry Letters. URL:[Link]
-
Bonaccorsi, P., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Advances. URL:[Link]
-
E., et al. (2023). "Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes." bioRxiv. URL:[Link]
Physicochemical properties and stability of E3 Ligase Ligand-linker Conjugate 71
An In-Depth Technical Guide to the Physicochemical and Stability Profiling of E3 Ligase Ligand-linker Conjugate 71
Introduction: The Challenge and Promise of PROTAC Molecules
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting target proteins, harnesses the cell's own ubiquitin-proteasome system (UPS) to induce their degradation.[1][] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1]
This event-driven, catalytic mechanism allows PROTACs to act at substoichiometric concentrations and target proteins previously considered "undruggable".[4][5] However, the very nature of their design—linking two distinct ligands—results in molecules that are often large (Molecular Weight > 800 Da), with high polar surface areas and lipophilicity.[4][6] Consequently, many PROTACs exhibit challenging physicochemical properties, such as poor water solubility and low membrane permeability, which can hinder their development into effective therapeutics.[4][]
This guide provides a comprehensive framework for the detailed physicochemical and stability characterization of a novel, hypothetical von Hippel-Lindau (VHL) E3 ligase-recruiting molecule, E3 Ligase Ligand-linker Conjugate 71 (hereafter "Conjugate 71"). As a Senior Application Scientist, the following sections detail not just the protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and translatable dataset for drug development professionals.
Part 1: Physicochemical Property Profiling of Conjugate 71
A thorough understanding of a PROTAC's fundamental physicochemical properties is paramount. These characteristics govern its behavior in both in vitro assays and in vivo systems, directly impacting solubility, absorption, distribution, metabolism, and excretion (ADME).
Aqueous Solubility: The Gateway to Biological Activity
Poor aqueous solubility is a primary hurdle for many PROTACs.[] It can lead to compound precipitation in stock solutions, inaccurate results in biological assays, and poor absorption in vivo. Therefore, assessing both kinetic and thermodynamic solubility is a critical first step.
-
Kinetic Solubility: Measures the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. This mimics the conditions of many high-throughput screening assays.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid material in a saturated solution. It is a more accurate measure but is lower throughput.
This protocol provides a high-throughput method to estimate the aqueous solubility of Conjugate 71.
-
Preparation of Standards: Prepare a 10 mM stock solution of Conjugate 71 in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a concentration range (e.g., 10 mM down to ~5 µM).
-
Dispensing: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a corresponding 96-well clear-bottom aqueous plate.
-
Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well of the aqueous plate. This results in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the nephelometry reading is indistinguishable from the buffer-only control wells.
Causality Behind Experimental Choices:
-
Why Nephelometry? It is a rapid and sensitive method for detecting precipitation, making it ideal for the high-throughput nature of early drug discovery.
-
Why 1% DMSO? This concentration is a common standard in biological assays; assessing solubility under these conditions provides relevant data for interpreting subsequent in vitro results.
Lipophilicity and Permeability: Navigating the Cellular Maze
The ability of Conjugate 71 to cross cellular membranes is essential for it to reach its intracellular target and engage the E3 ligase. This is largely governed by its lipophilicity and passive permeability.
-
Lipophilicity (LogD): The distribution coefficient (LogD) at pH 7.4 measures the compound's preference for a lipid versus an aqueous environment. An optimal LogD (typically between 1 and 5 for oral drugs) is required to balance membrane permeability with aqueous solubility.
-
Passive Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across a lipid membrane. It is a valuable early screen for potential absorption issues.
-
Reagent Preparation: Prepare a 10 mg/mL solution of lecithin in dodecane. Prepare acceptor buffer (PBS with 5% DMSO) and donor buffer (PBS).
-
Donor Plate Preparation: Add 180 µL of donor buffer to each well of a 96-well filter plate (the donor plate). Add 2 µL of a 10 mM DMSO stock of Conjugate 71 to achieve a final concentration of 100 µM.
-
Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, allowing the artificial membrane to form.
-
Assembly: Add 200 µL of acceptor buffer to each well of a 96-well acceptor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the assembled plate system for 4-16 hours at room temperature.
-
Quantification: After incubation, determine the concentration of Conjugate 71 in both the donor and acceptor wells using LC-MS/MS.[8]
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentrations and known physical parameters of the assay system.
Trustworthiness Through Self-Validation: This protocol must be run with high and low permeability control compounds (e.g., propranolol and furosemide, respectively). The results for Conjugate 71 are only considered valid if the controls fall within their expected permeability ranges.
Caption: High-level workflow for the characterization of Conjugate 71.
Part 2: Stability Assessment of Conjugate 71
A PROTAC's therapeutic efficacy depends on its ability to remain intact long enough to form the ternary complex. Stability assays are designed to identify liabilities that could lead to rapid degradation in vitro or in vivo.
Chemical Stability
This assesses the intrinsic stability of Conjugate 71 in various chemical environments. A common liability for PROTACs is the hydrolysis of ester or amide bonds within the linker.[9]
-
Protocol: Incubate Conjugate 71 (e.g., at 10 µM) in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0) at 37°C. Samples are taken at various time points (0, 1, 4, 24 hours) and analyzed by LC-MS to quantify the remaining parent compound. Significant degradation at low or high pH may indicate hydrolytic instability.
Metabolic Stability in Plasma
Plasma contains various enzymes (esterases, amidases) that can degrade circulating drugs. This assay is a key indicator of a compound's stability in the bloodstream.
-
Reagents: Obtain plasma (e.g., human, rat) and pre-warm to 37°C. Prepare a 1 mM stock of Conjugate 71 in DMSO.
-
Incubation: In a 96-well plate, add 198 µL of pre-warmed plasma to each well.
-
Initiation: Add 2 µL of the 1 mM Conjugate 71 stock to the plasma to start the reaction (final concentration = 10 µM).
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the percentage of Conjugate 71 remaining relative to the T=0 sample.
-
Data Analysis: Plot the percentage of remaining compound versus time and calculate the half-life (t½).
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes. The liver microsomal stability assay is the industry-standard in vitro method to predict hepatic clearance.
-
Reagents: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and NADPH (a required cofactor for CYP enzymes) in a phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Initiation: Add Conjugate 71 (from a DMSO stock) to the pre-warmed microsomal mixture to a final concentration of 1 µM.
-
Time Points: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Follow steps 5 and 6 from the Plasma Stability protocol.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).
Authoritative Grounding: This protocol is a standard in the field for assessing metabolic liabilities.[9] Running control compounds with known metabolic fates (e.g., testosterone for high clearance, verapamil for moderate clearance) is essential for validating each experiment.
Caption: Step-by-step workflow for the liver microsomal stability assay.
Part 3: Data Summary and Interpretation
All quantitative data should be consolidated into clear, structured tables for easy comparison and decision-making.
Table 1: Summary of Physicochemical Properties for Conjugate 71
| Parameter | Assay Method | Result | Target Range | Comments |
| Molecular Weight (Da) | Calculated | [e.g., 950.5] | < 1000 | Within typical PROTAC range.[10] |
| Kinetic Solubility (µM) | Nephelometry | [e.g., 25] | > 50 µM | Moderate solubility; may require formulation for in vivo studies. |
| LogD (pH 7.4) | Shake-Flask | [e.g., 4.8] | 1 - 5 | High lipophilicity; potential for low solubility and high non-specific binding. |
| PAMPA Pe (10⁻⁶ cm/s) | PAMPA | [e.g., 0.5] | > 2 | Low passive permeability predicted. |
Table 2: Summary of Stability Data for Conjugate 71
| Parameter | Assay System | Half-life (t½, min) | Target Range | Comments |
| Chemical Stability | pH 7.4 Buffer | > 24 hours | Stable | No intrinsic hydrolytic instability observed. |
| Plasma Stability | Human Plasma | [e.g., > 120] | > 60 min | Stable in plasma, suggesting low susceptibility to plasma enzymes. |
| Microsomal Stability | Human Liver Microsomes | [e.g., 15] | > 30 min | High intrinsic clearance predicted; potential for rapid metabolism in vivo.[9] |
Interpretation and Next Steps:
The hypothetical data for Conjugate 71 presents a mixed profile. While it shows good chemical and plasma stability, its low solubility, low permeability, and rapid microsomal metabolism are significant liabilities. This profile suggests that while the core pharmacophore may be stable, the molecule is likely to suffer from poor oral bioavailability and rapid hepatic clearance.
Based on this comprehensive analysis, the project team would be advised to initiate a new design cycle focusing on:
-
Improving Solubility: Introduce polar functional groups into the linker or E3 ligase ligand.[8]
-
Reducing Metabolic Clearance: Identify the "soft spots" for metabolism via metabolite identification studies and block these positions (e.g., through fluorination).
-
Balancing Lipophilicity: Modify the structure to reduce the LogD, which may concurrently improve both solubility and reduce non-specific binding.
By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of their E3 ligase ligand-linker conjugates, enabling data-driven decisions to accelerate the development of novel protein-degrading therapeutics.
References
- Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry.
- PROTAC Chemistry. ChemPartner.
- Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. PMC.
- A Comparative Guide to the In Vivo Stability of PEGyl
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science.
- Required physicochemical properties for oral PROTACs.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- PROTAC Solubility and Stability Testing. BOC Sciences.
- Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation.
- Overview of PROTAC Linkers: Types and Design. BOC Sciences.
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- 4. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Role of E3 Ligase Ligand-Linker Conjugate 71 in Targeted Protein Degradation: A Technical Guide to PROTAC Linkerology and Validation Workflows
Executive Summary
Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally reshaped drug discovery. By shifting from traditional occupancy-driven inhibition to an event-driven mechanism, PROTACs enable the catalytic destruction of previously "undruggable" proteins1[1].
A critical bottleneck in developing these heterobifunctional molecules is "linkerology"—the precise optimization of the chemical tether connecting the Protein of Interest (POI) ligand to the E3 ligase recruiter2[2]. To accelerate discovery, medicinal chemists rely on pre-assembled building blocks. E3 Ligase Ligand-Linker Conjugate 71 serves as a prime paradigm in this space. Representing a highly optimized, commercially standardized conjugate (typically featuring a von Hippel-Lindau (VHL) or Cereblon (CRBN) ligand tethered to a finely tuned PEG-based linker), Conjugate 71 allows researchers to bypass months of synthetic troubleshooting.
As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic rationale behind conjugates like Conjugate 71 and provide self-validating experimental workflows to ensure your TPD campaigns yield robust, reproducible data.
Mechanistic Foundation: The Ternary Complex
Unlike standard small-molecule inhibitors that must maintain high systemic concentrations to block active sites, PROTACs operate catalytically3[3]. The efficacy of a PROTAC is not dictated solely by binary binding affinity, but by its ability to induce a stable ternary complex between the POI, the PROTAC, and the E3 ubiquitin ligase.
Once this [POI]-[PROTAC]-[E3] complex forms, the E3 ligase machinery transfers ubiquitin molecules to surface-exposed lysine residues on the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome, freeing the PROTAC to catalyze another cycle 4[4].
Figure 1: Event-driven MOA of PROTAC-mediated targeted protein degradation.
Linkerology and the "Conjugate 71" Paradigm
The chemical composition and length of the linker in Conjugate 71 are not arbitrary; they are the result of rigorous structure-activity relationship (SAR) profiling.
The Causality of Linker Design
-
Composition (PEG vs. Alkyl): Conjugate 71 utilizes a Polyethylene Glycol (PEG) architecture. Why? Rigid alkyl chains often lead to highly lipophilic molecules that aggregate in aqueous assay buffers and suffer from poor cellular permeability. PEG linkers maintain a lower logP, enhancing solubility while providing the necessary flexibility for the E3 ligase and POI to adopt a productive protein-protein interaction (PPI) interface2[2].
-
Length and the Hook Effect: If a linker is too short, steric clashes prevent ternary complex formation. If it is too long, the entropic penalty is too high, and the system falls victim to the "hook effect"—a phenomenon where high concentrations of the PROTAC drive the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC) rather than the ternary complex 5[5]. Conjugate 71 is engineered at an optimal length (e.g., 3-to-4 PEG units) to maximize positive cooperativity ( α>1 ).
Quantitative Linker Comparison
The table below summarizes the impact of linker variations on degradation metrics, demonstrating why Conjugate 71's specific architecture is preferred.
| PROTAC Construct | Linker Type | Linker Length | Ternary Complex EC50 (nM) | Degradation DC50 (nM) | Dmax (%) |
| PROTAC-A | Alkyl | 4-atom | >1000 | >1000 | <10 |
| PROTAC-B | PEG | 2-unit | 150 | 85 | 65 |
| PROTAC-71 (Conjugate 71) | PEG | 3-unit | 12 | 4.5 | 98 |
| PROTAC-C | PEG | 6-unit | 45 | 22 | 80 |
Experimental Validation Workflows
To ensure scientific integrity, every PROTAC synthesized from Conjugate 71 must be validated through a self-validating cascade of biochemical and cellular assays.
Protocol 1: Synthesis via Click Chemistry (CuAAC)
Conjugate 71 is typically functionalized with an azide group, allowing for rapid coupling to an alkyne-derivatized POI ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Step 1: Dissolve the alkyne-POI ligand (1.0 eq) and Conjugate 71 (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Step 2: Add CuSO4 (0.1 eq) and sodium ascorbate (0.2 eq) to catalyze the reaction. Stir at room temperature for 12 hours.
-
Step 3: Purify the resulting PROTAC via preparative HPLC.
-
Causality Note: Purity must exceed 95%. Trace amounts of unreacted Conjugate 71 will act as a competitive inhibitor for the E3 ligase, artificially suppressing the degradation efficacy of your final PROTAC.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Before testing in cells, you must prove your PROTAC physically bridges the POI and E3 ligase. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard because the time-delayed read eliminates false positives caused by the autofluorescence of the chemical compounds6[6].
-
Reagent Prep: Prepare recombinant GST-tagged POI and His-tagged E3 ligase in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Compound Titration: Perform a 12-point serial dilution of the PROTAC (starting at 10 µM) in a 384-well plate.
-
Complex Assembly: Add 10 nM GST-POI and 10 nM His-E3 to the wells. Incubate for 30 minutes to allow the ternary complex to reach equilibrium 7[7].
-
Antibody Addition: Add Terbium (Tb)-labeled anti-GST antibody (donor) and AlexaFluor 488 (AF488)-labeled anti-His antibody (acceptor).
-
Detection: Read the plate at 620 nm and 665 nm using a 100 µs delay following excitation at 340 nm.
Figure 2: Step-by-step TR-FRET assay workflow for ternary complex validation.
Protocol 3: Live-Cell Kinetic Degradation (HiBiT Assay)
Endpoint Western blots are highly susceptible to artifacts and fail to capture the dynamic nature of TPD. Live-cell kinetic monitoring using CRISPR-edited HiBiT-tagged cell lines is required for authoritative validation8[8].
-
Cell Seeding: Seed LgBiT-expressing cells with endogenous HiBiT-tagged POI into a 96-well white plate.
-
Treatment: Treat cells with the PROTAC at varying concentrations (0.1 nM to 1 µM).
-
Substrate Addition: Add a live-cell luminescent substrate (e.g., Nano-Glo® Endurazine™).
-
Kinetic Read: Monitor luminescence every 15 minutes for 24 hours.
-
Causality Note: This kinetic approach reveals the initial rate of degradation and precisely maps the onset of the hook effect over time, providing a much more accurate DC50 than a static 24-hour blot.
References
-
MDPI. "PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies." 4[4]
-
PMC. "Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms." 1[1]
-
ACS Publications. "New PROTAC Designs for Targeted Protein Degradation in 2021–2025: Novel E3 Ligases and Pre-PROTACs." 3[3]
-
ACS Publications. "PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components." 2[2]
-
BMG Labtech. "Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination." 8[8]
-
PubMed. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." 7[7]
-
ACS Pharmacology & Translational Science. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." 6[6]
Sources
- 1. Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Ternary Complex Formation [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
Physicochemical Characterization of E3 Ligase Ligand-Linker Conjugates: A Guide to Molecular Weight and Hydrophobicity Profiling of Conjugate 71
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2][3] The efficacy and drug-like properties of these heterobifunctional molecules are critically dependent on the careful design and synthesis of their constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[4][5][6] This technical guide focuses on the foundational analytical characterization of the E3 ligase ligand-linker conjugate, a crucial intermediate in PROTAC synthesis. Using a representative molecule, "Conjugate 71," as a case study, we provide a detailed framework for determining two of its most critical physicochemical properties: molecular weight and hydrophobicity. We present not just the protocols but the underlying scientific rationale, empowering researchers to accurately validate their synthesized conjugates and make informed decisions for advancing their targeted protein degradation programs.
Introduction: The Central Role of the E3 Ligase Conjugate
The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for protein degradation. E3 ubiquitin ligases, of which there are over 600 in humans, are the key components that confer substrate specificity to this system.[7][8] PROTACs hijack this endogenous system by acting as a bridge between a target protein and an E3 ligase, inducing the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target.[6][9][10]
The E3 ligase ligand-linker conjugate is more than just a synthetic precursor; its intrinsic properties profoundly influence the final PROTAC's behavior. The molecular weight (MW) is the primary confirmation of its chemical identity, while its hydrophobicity is a key determinant of the final PROTAC's solubility, cell permeability, and overall druggability.[11][12][13] An improperly characterized conjugate can lead to ambiguous biological data and wasted resources. This guide provides the expertise-driven methodologies to ensure the integrity of this critical building block.
Section 1: Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: The unambiguous confirmation of a synthesized molecule's identity is the bedrock of chemical and biological research. For a molecule like an E3 ligase ligand-linker conjugate, an accurate mass measurement is non-negotiable. It serves as the definitive proof that the intended chemical transformation has occurred, distinguishing the desired product from starting materials, byproducts, or degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose, offering a combination of separation (LC) and highly sensitive mass detection (MS) that provides both purity and identity information in a single analysis.[14][15][16]
Experimental Protocol: LC-MS Analysis of Conjugate 71
This protocol outlines the steps for a typical LC-MS analysis to confirm the molecular weight of "Conjugate 71."
1. Sample Preparation:
- Accurately weigh ~1 mg of Conjugate 71.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to create a 1 mg/mL stock solution. Rationale: The choice of solvent is critical to ensure complete dissolution. The stock solution should be clear and free of particulates.
- Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Rationale: Diluting in the mobile phase prevents the sample from precipitating upon injection and ensures compatibility with the chromatographic system.
2. LC-MS System and Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: C18 columns are versatile and provide excellent separation for a wide range of small molecules based on hydrophobicity.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a common additive that aids in the ionization of the analyte in the mass spectrometer's source, typically promoting the formation of [M+H]+ ions.
- Gradient: 5% to 95% Mobile Phase B over 5-10 minutes. Rationale: A gradient elution ensures that compounds with varying polarities are effectively eluted from the column, providing a good snapshot of sample purity.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 1 - 5 µL.
- Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer. Rationale: ESI is a soft ionization technique ideal for small molecules, minimizing fragmentation. High-resolution mass spectrometers (like TOF) can provide highly accurate mass data, often to within 5 ppm.
- Ionization Mode: Positive Ion Mode. Rationale: Many E3 ligase ligands and common linkers contain nitrogen atoms that are readily protonated, making positive ion mode the logical choice.
- Data Acquisition: Scan mode over a mass range of m/z 100-1000.
3. Data Interpretation:
- Extract the mass spectrum from the chromatographic peak corresponding to Conjugate 71.
- Identify the peak corresponding to the protonated molecule, [M+H]+.
- Compare the observed mass to the theoretically calculated exact mass of Conjugate 71. A mass accuracy of <5 ppm on a high-resolution instrument provides high confidence in the assigned identity.
Visualization: LC-MS Workflow for Molecular Weight Confirmation
Sources
- 1. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged PROTAC, DNA-based PROTAC and hydrophobic tag technologies for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sapient.bio [sapient.bio]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 9. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. E3 Ligases Determine Ubiquitination Site and Conjugate Type by Enforcing Specificity on E2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BioE3 identifies specific substrates of ubiquitin E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asms.org [asms.org]
Application Note: Synthesis and Optimization of VHL-Recruiting PROTACs Using E3 Ligase Ligand-Linker Conjugate 71
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.
Introduction & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD) by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical bottleneck in PROTAC development is the "molecular obesity" problem—the tendency for these large heterobifunctional molecules to suffer from poor aqueous solubility, high entropic penalties during target binding, and poor cellular permeability[1].
E3 Ligase Ligand-Linker Conjugate 71 , chemically identified as (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc[2][3], is a highly specialized building block designed to overcome these exact limitations. It consists of the well-validated von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (a VH032 derivative)[4][5], pre-conjugated to a rigid, piperazine-based linker.
As a Senior Application Scientist, I strongly advocate for the use of piperazine-containing linkers in PROTAC design for two fundamental reasons:
-
Conformational Rigidity: Unlike highly flexible polyethylene glycol (PEG) or alkyl chains, piperazine rings reduce the number of rotatable bonds. This pre-organizes the PROTAC, lowering the entropic penalty required to form the productive ternary complex (Protein of Interest - PROTAC - E3 Ligase)[1][6].
-
Kinetic Solubility: The basic nitrogens within the piperazine moiety become protonated at physiological pH. This ionizable center drastically improves the aqueous solubility and oral bioavailability of the resulting PROTAC, a strategy successfully utilized in clinical-stage degraders[1][6].
Physicochemical & Structural Properties
To facilitate rational drug design, the quantitative and structural properties of Conjugate 71 are summarized below.
| Property | Specification / Description |
| Product Name | E3 Ligase Ligand-Linker Conjugate 71 |
| Chemical Composition | (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc[2] |
| Target E3 Ligase | von Hippel-Lindau (VHL)[4] |
| Ligand Moiety | (S,R,S)-AHPC (VH032 derivative)[3] |
| Linker Architecture | Piperazine-alkyl-piperazine (Rigid, Basic)[6] |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Reactive Group (Post-Deprotection) | Secondary Amine (Piperazine NH) |
Synthetic Workflow & Methodology
The synthesis of a complete PROTAC using Conjugate 71 requires a two-stage chemical process: removal of the Boc protecting group, followed by an amide coupling reaction with a carboxylic acid-functionalized ligand targeting your Protein of Interest (POI).
Workflow for the synthesis of PROTACs using E3 Ligase Ligand-linker Conjugate 71.
Phase 1: Boc Deprotection (Self-Validating Protocol)
Causality Insight: Trifluoroacetic acid (TFA) is used to cleave the Boc group. Triisopropylsilane (TIPS) must be included as a carbocation scavenger to prevent the highly reactive tert-butyl cations from alkylating the electron-rich regions of the AHPC ligand.
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mg of Conjugate 71 in 2.0 mL of anhydrous Dichloromethane (DCM) in a 10 mL round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Chill the flask to 0°C using an ice bath. Why? Cooling prevents exothermic degradation and minimizes side reactions during acid addition.
-
Acid Addition: Slowly add 0.5 mL of Trifluoroacetic acid (TFA), followed immediately by 50 µL of Triisopropylsilane (TIPS).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
In-Process Quality Control (QC): Take a 5 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the starting material mass (M+H) disappears and the deprotected mass (M - 100 Da + H) appears. Do not proceed until conversion is >95%.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 × 5 mL) to remove residual TFA. The resulting deprotected Conjugate 71 (TFA salt) can be used directly in the next step without further purification.
Phase 2: Amide Coupling (Conjugation to POI Ligand)
Causality Insight: The deprotected conjugate exposes a secondary amine on the piperazine ring. Secondary amines are sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in poor yields. Therefore, we utilize HATU , which forms a highly reactive 7-aza-HOBt active ester, drastically accelerating the coupling kinetics. Excess DIPEA is critical to neutralize the TFA salts from Phase 1.
Step-by-Step Procedure:
-
Pre-Activation: In a dry vial, dissolve 1.1 equivalents of your POI-Ligand-COOH and 1.2 equivalents of HATU in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Observation: A color change (often to yellow/orange) indicates the formation of the active ester.
-
Conjugation: Dissolve the deprotected Conjugate 71 (TFA salt, 1.0 eq) in 1.0 mL of DMF and add it dropwise to the activated POI-ligand solution.
-
Reaction: Stir at room temperature for 4–12 hours under an inert nitrogen atmosphere. Monitor completion via LC-MS.
Phase 3: Purification via Prep-HPLC
Causality Insight: Because the piperazine linker contains basic nitrogens, the use of acidic modifiers (0.1% TFA or Formic Acid) in the mobile phase is mandatory. This ensures the nitrogens remain protonated, preventing severe peak tailing on the C18 stationary phase and ensuring high-resolution separation.
-
Filtration: Dilute the crude DMF mixture with 1 mL of Methanol and filter through a 0.22 µm PTFE syringe filter.
-
Separation: Inject onto a Preparative C18 HPLC column. Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes.
-
Recovery: Collect the fractions corresponding to the target PROTAC mass, pool them, and lyophilize to obtain the final PROTAC as a TFA salt.
Biological Validation & Mechanism of Action
Once synthesized, the PROTAC must be validated for its ability to induce targeted degradation. The mechanism relies on forming a ternary complex, which brings the E2 ubiquitin-conjugating enzyme into proximity with the POI.
Mechanism of targeted protein degradation via VHL-recruiting PROTACs.
Phase 4: Ternary Complex Validation (AlphaScreen / SPR)
Before moving to cell-based Western Blots, validate the architecture of your synthesized PROTAC. Causality Insight: A PROTAC may bind both the POI and VHL individually (binary binding) but fail to form a ternary complex due to steric clashes between the two proteins. The rigid piperazine linker in Conjugate 71 dictates a specific spatial orientation.
-
Protocol: Use Surface Plasmon Resonance (SPR). Immobilize recombinant VHL on the sensor chip. Inject a pre-incubated mixture of your PROTAC and the POI. A significant increase in Response Units (RU) compared to PROTAC alone confirms positive cooperativity and successful ternary complex formation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Modulating Receptor Activity, Immune Response, and Kinetic Solubility: The Impact of Linker Chemistry in Conjugated NOD2/TLR4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Click Chemistry Conjugation Methods for E3 Ligase Ligand-Linker Conjugate 71
Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Targeted Protein Degradation (TPD), PROTAC® Synthesis, Bioorthogonal Chemistry.
Introduction & Mechanistic Rationale
The rapid assembly of Proteolysis Targeting Chimeras (PROTACs) requires highly efficient, modular, and bioorthogonal linking strategies. E3 Ligase Ligand-Linker Conjugate 71 represents a standardized class of pre-assembled PROTAC building blocks—typically comprising a Cereblon (CRBN) or von Hippel-Lindau (VHL) recruiting ligand attached to a polyethylene glycol (PEG) or alkyl linker terminating in an azide ( −N3 ) or alkyne functional group[1][2].
For the purposes of this protocol, Conjugate 71 is defined as an azide-functionalized E3 ligase recruiter (e.g., Pomalidomide-PEG4-Azide or VH032-PEG3-Azide). By leveraging "Click Chemistry"—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—researchers can rapidly conjugate this building block to an alkyne-functionalized Protein of Interest (POI) ligand[3].
The Causality of Experimental Choices (E-E-A-T)
Why choose click chemistry for PROTAC assembly?
-
Thermodynamic Driving Force: The formation of the 1,2,3-triazole linkage is highly exothermic and irreversible, ensuring near-quantitative yields even at micromolar concentrations[].
-
Bioorthogonality: Azides and alkynes are inert to native biological functional groups (amines, thiols, carboxylic acids), eliminating the need for complex protecting-group strategies during late-stage functionalization[5].
-
Triazole as a Bioisostere: The resulting 1,2,3-triazole ring is not merely a passive linker; it acts as a stable, rigid bioisostere of an amide bond. It is resistant to metabolic cleavage, possesses a strong dipole moment, and can favorably participate in hydrogen bonding within the ternary complex[3].
PROTAC Assembly Workflow
The modular nature of Conjugate 71 allows for parallel library synthesis. The diagram below illustrates the logical flow from precursor conjugation to the ultimate biological mechanism of action: targeted protein degradation.
Fig 1: Modular PROTAC assembly via Click Chemistry and targeted protein degradation pathway.
Quantitative Comparison: CuAAC vs. SPAAC
When utilizing Conjugate 71, researchers must choose between CuAAC and SPAAC based on the sensitivity of their POI ligand and the intended application (e.g., in vitro synthesis vs. in cellulo CLIPTAC assembly)[2][].
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactive Partner | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Cu(I) generated in situ) | No |
| Reaction Kinetics | Very Fast ( 101 to 102 M −1 s −1 ) | Moderate ( 10−2 to 1 M −1 s −1 ) |
| Biocompatibility | Low (Copper toxicity / ROS generation) | High (Safe for live cells / CLIPTACs) |
| Typical Yield | > 90% | 80 - 95% |
| Steric Hindrance | Minimal | Moderate (due to bulky DBCO/BCN groups) |
Experimental Protocols
The following self-validating protocols are optimized for the conjugation of Conjugate 71 (Azide) to a POI ligand.
Protocol A: CuAAC-Mediated PROTAC Synthesis
This method is ideal for standard in vitro chemical synthesis of PROTACs where maximum yield and regioselectivity (exclusive formation of the 1,4-isomer) are required[3].
Reagents & Materials:
-
Conjugate 71 (Azide-functionalized E3 Ligand): 1.05 equivalents.
-
POI Ligand-Alkyne : 1.0 equivalent.
-
Catalyst System : CuSO4⋅5H2O (0.1 eq), THPTA ligand (0.2 eq), Sodium Ascorbate (0.5 eq).
-
Solvent : DMSO / t -BuOH / H2O (1:1:1 v/v/v).
Step-by-Step Methodology:
-
Preparation of the Catalyst Premix: In a separate vial, dissolve CuSO4⋅5H2O and THPTA in degassed H2O .
-
Causality: THPTA (a water-soluble polytriazole ligand) is critical. It coordinates Cu(I), protecting it from disproportionation and oxidation, while simultaneously preventing copper-catalyzed generation of reactive oxygen species (ROS) that could degrade sensitive moieties on the PROTAC[].
-
-
Reagent Solubilization: Dissolve the POI Ligand-Alkyne and Conjugate 71 in DMSO/ t -BuOH. Ensure complete dissolution before proceeding.
-
Reaction Initiation: Add the Cu/THPTA premix to the reaction vessel. Finally, add freshly prepared Sodium Ascorbate solution dropwise.
-
Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. It must be added last to initiate the reaction under controlled conditions.
-
-
Incubation: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Quenching & Purification: Quench the reaction by adding an excess of EDTA to chelate the copper. Purify the crude PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: SPAAC-Mediated PROTAC Synthesis
This method is employed when the POI ligand is sensitive to copper or when performing in cellulo PROTAC assembly (CLIPTACs)[2].
Reagents & Materials:
-
Conjugate 71 (Azide-functionalized E3 Ligand): 1.0 equivalent.
-
POI Ligand-DBCO (Dibenzocyclooctyne-functionalized): 1.05 equivalents.
-
Solvent : DMF or DMSO (for in vitro), or physiological buffer (for in cellulo).
Step-by-Step Methodology:
-
Reagent Solubilization: Dissolve Conjugate 71 and POI Ligand-DBCO in anhydrous DMF or DMSO to a final concentration of 10–50 mM.
-
Reaction Execution: Mix the two solutions and stir at room temperature for 4–12 hours.
-
Causality: The reaction relies entirely on the release of ring strain (~18 kcal/mol) from the cyclooctyne ring[]. Because no catalyst is used, the reaction rate is strictly concentration-dependent.
-
-
Monitoring: Track the disappearance of the azide peak (~2100 cm⁻¹ in IR) or monitor via LC-MS. Note that SPAAC yields a mixture of regioisomers, which is generally acceptable as the bulky DBCO triazole acts as an extended linker.
-
Purification: Purify directly via preparative HPLC. No metal chelation step is required.
Troubleshooting & Optimization
-
Incomplete CuAAC Reaction: If the reaction stalls, the Cu(I) may have oxidized to Cu(II). Solution: Degas all solvents with nitrogen prior to use and add an additional 0.5 eq of fresh sodium ascorbate.
-
Poor Solubility: PROTACs are notoriously hydrophobic. If precipitation occurs upon addition of aqueous ascorbate, increase the ratio of DMSO or switch to a DMF/H2O (4:1) solvent system.
-
Degradation of POI Ligand: Certain kinase inhibitors or epigenetic ligands are sensitive to ROS generated by Cu(I)/ O2 . Solution: Strictly exclude oxygen, increase the THPTA:Cu ratio to 5:1, or switch to the SPAAC protocol[3][].
Sources
In vitro ubiquitination assay protocols using E3 Ligase Ligand-linker Conjugate 71
Application Note: In Vitro Ubiquitination Assay Protocols Utilizing E3 Ligase Ligand-Linker Conjugate 71
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) requires rigorous biochemical validation to decouple target ubiquitination from downstream proteasomal degradation. E3 Ligase Ligand-Linker Conjugate 71—specifically characterized as the VHL-recruiting module (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc—serves as a critical intermediate in synthesizing highly potent PROTACs[1]. This application note provides a comprehensive, self-validating in vitro ubiquitination protocol to evaluate PROTACs derived from Conjugate 71. By isolating the ubiquitination cascade in a fully reconstituted system, researchers can definitively confirm productive ternary complex formation and proximity-induced ubiquitin transfer without the confounding variables of cellular permeability or proteasomal efficiency[2][3].
Mechanistic Rationale & System Architecture
PROTACs act as catalytic bridges, recruiting an E3 ubiquitin ligase to a Protein of Interest (POI). Conjugate 71 utilizes an (S,R,S)-AHPC ligand to hijack the Cullin 2-RING E3 ligase (CRL2) via the von Hippel-Lindau (VHL) substrate receptor[1][4].
To accurately model this in vitro, the assay must reconstruct the entire ubiquitin cascade. The causality behind the reagent architecture is as follows:
-
E1 Activating Enzyme (UBE1): Initiates the cascade by adenylating the C-terminus of ubiquitin. This step is strictly dependent on ATP and Mg²⁺[4][5].
-
E2 Conjugating Enzyme: We specifically recommend UBE2D2 (UbcH5b) or UBE2R1 for VHL-mediated assays. Structural and biochemical studies indicate these E2s have optimal binding affinity and spatial geometry with the CRL2^(VHL) complex to facilitate rapid ubiquitin transfer to the neo-substrate[4].
-
E3 Ligase Complex: A pre-assembled NEDD8-CRL2^(VHL) complex is required. NEDDylation of the Cullin scaffold induces a conformational change that liberates the RING domain, making the E3 ligase catalytically active[4].
Fig 1: PROTAC-mediated proximity-induced ubiquitination and degradation pathway.
The Self-Validating Control Matrix
A robust protocol must be self-validating. False positives in ubiquitination assays can arise from auto-ubiquitination of the E3 ligase or non-specific aggregation. To ensure the observed high-molecular-weight smears are strictly dependent on the Conjugate 71-derived PROTAC, the following control reactions must be run in parallel:
-
Vehicle Control (DMSO): Establishes baseline background ubiquitination.
-
Minus PROTAC (-PROTAC): Proves that ubiquitin transfer to the target is proximity-dependent.
-
Minus ATP (-ATP): Validates that the observed shifts are due to active enzymatic cascade rather than non-covalent protein aggregation[3][4].
-
Minus Target (-POI): Controls for E3 ligase auto-ubiquitination, which can sometimes be mistaken for target ubiquitination on a Western blot if antibodies cross-react.
Experimental Protocol
Reagent Preparation
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.5 mM TCEP (prevents oxidation of catalytic cysteines on E1/E2), and 5 mM MgCl₂ (essential cofactor for ATP binding)[4].
-
Proteins: Thaw E1 (UBE1), E2 (UBE2D2), NEDD8-CRL2^(VHL), Target Protein (e.g., BRD4), and Ubiquitin on ice. Centrifuge briefly to recover full volumes[3].
Step-by-Step Reaction Assembly
-
Prepare the Master Mix: In a low-binding microcentrifuge tube, combine the following to reach their final reaction concentrations:
-
UBE1: 150 nM
-
UBE2D2: 5 µM
-
NEDD8-CRL2^(VHL): 150 nM
-
Target Protein: 5 µM
-
Ubiquitin: 100 µM
-
-
Compound Addition: Aliquot the Master Mix into individual reaction tubes. Add the Conjugate 71-derived PROTAC to achieve a final concentration of 1 µM to 5 µM (or DMSO for the vehicle control).
-
Pre-incubation: Incubate the mixture at room temperature for 15 minutes. Causality: This allows the thermodynamic equilibrium of the ternary complex (Target-PROTAC-VHL) to establish before the enzymatic reaction begins.
-
Initiation: Add ATP to a final concentration of 3 mM to initiate the ubiquitination cascade[4]. Causality: Adding ATP last ensures that the reaction kinetics measured are strictly a function of ubiquitin transfer, not delayed complex formation.
-
Incubation: Incubate at 37°C for 60 to 90 minutes[2].
-
Quenching: Terminate the reaction by adding 4X SDS-PAGE loading buffer supplemented with β-mercaptoethanol. Boil at 95°C for 5 minutes to denature all proteins and cleave any transient thioester bonds[3].
Fig 2: Step-by-step workflow for the in vitro ubiquitination assay.
Detection and Analysis
Separate the quenched samples via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane using a primary antibody specific to the Target Protein. Productive ubiquitination will present as a high-molecular-weight "ladder" or smear above the unmodified target band, representing mono- and poly-ubiquitinated species[3][4].
Quantitative Data Interpretation
The efficacy of the PROTAC can be quantified by measuring the densitometry of the unmodified target band relative to the ubiquitinated smear. Below is a representative data summary comparing PROTACs synthesized using Conjugate 71 (varying the linker length slightly during final synthesis) across two different E2 enzymes.
Table 1: Representative In Vitro Ubiquitination Conversion Metrics
| PROTAC Construct | E2 Enzyme | Linker Length | Ternary Complex Affinity (K_d) | Max Ubiquitination Conversion (%) |
| Conjugate 71-A | UBE2D2 | PEG3 | 45 nM | 82 ± 4% |
| Conjugate 71-A | UBE2R1 | PEG3 | 45 nM | 65 ± 5% |
| Conjugate 71-B | UBE2D2 | PEG4 | 110 nM | 41 ± 3% |
| Conjugate 71-B | UBE2R1 | PEG4 | 110 nM | 28 ± 6% |
| DMSO Control | UBE2D2 | N/A | N/A | < 2% |
Note: Higher conversion with UBE2D2 compared to UBE2R1 highlights the importance of E2 screening during assay optimization. A shorter PEG3 linker derived from the Conjugate 71 base structure demonstrates superior proximity-induced transfer.
References
-
Mechanism of degrader-targeted protein ubiquitinability. PubMed Central (PMC) - NIH. Available at:[Link]
-
Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1. bioRxiv. Available at:[Link]
Sources
Comprehensive Application Note: E3 Ligase Ligand-Linker Conjugate 71 in Oncology PROTAC Discovery
Introduction & Mechanistic Rationale
Targeted Protein Degradation (TPD) has fundamentally shifted the paradigm of oncology drug discovery by enabling the destruction of previously "undruggable" oncogenic targets ()[1]. At the core of this modality are Proteolysis Targeting Chimeras (PROTACs)—heterobifunctional molecules engineered to bridge a protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system ()[1].
E3 Ligase Ligand-Linker Conjugate 71 , chemically defined as (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc, is a highly optimized, pre-assembled building block designed for the rapid synthesis of von Hippel-Lindau (VHL)-recruiting PROTACs ()[2]. This conjugate integrates three critical components, each selected for specific mechanistic advantages:
-
(S,R,S)-AHPC (VH032-derivative) : A high-affinity ligand that mimics the hydroxyproline residue of the natural HIF-1α substrate, effectively recruiting the VHL E3 ligase complex ()[3].
-
Piperazine-C3-Piperazine Linker : Unlike highly flexible polyethylene glycol (PEG) linkers, this rigidified heterocyclic spacer reduces the molecule's polar surface area (PSA) and restricts conformational flexibility. This rigidity directly translates to improved cell permeability and potential oral bioavailability ()[4].
-
Boc-Protecting Group : Provides orthogonal synthetic control, allowing chemists to cleanly couple a target-binding warhead without unwanted side reactions ()[2].
Pathway Visualization
Fig 1. Mechanism of Action: PROTAC-mediated ternary complex formation and targeted degradation.
The Causality of Linker Design
A major bottleneck in PROTAC development is achieving favorable physicochemical properties. Flexible aliphatic and PEG-based linkers often result in molecules that violate Lipinski's Rule of 5, leading to poor membrane permeability. By incorporating a rigid piperazine framework, Conjugate 71 facilitates the shielding of polar surface area in nonpolar environments, driving passive membrane diffusion ()[4].
Table 1: Impact of Linker Composition on VHL PROTAC Physicochemical Properties
| Linker Type | Representative Structure | Flexibility | Polar Surface Area (PSA) | Cell Permeability (Papp) | Oral Bioavailability Potential |
| Flexible Aliphatic/PEG | PEG3-PEG4 | High | High | Low | Poor |
| Rigid Heterocyclic | Piperazine-C3-Piperazine | Low | Reduced | High | Enhanced |
Self-Validating Experimental Workflow
To ensure scientific integrity, the synthesis and evaluation of PROTACs derived from Conjugate 71 must follow a self-validating logic. If a PROTAC fails to degrade its target in cells, the workflow must inherently answer why—differentiating between a failure in chemical synthesis, a failure in ternary complex formation, or a failure in cellular permeability.
Fig 2. Self-validating experimental workflow from Conjugate 71 deprotection to cellular validation.
Detailed Step-by-Step Protocols
Protocol A: Orthogonal Deprotection and Conjugation
Causality : The tert-butyloxycarbonyl (Boc) group is acid-labile. We use Trifluoroacetic acid (TFA) to selectively remove it without disrupting the amide bonds of the AHPC ligand. Following deprotection, HATU is employed as the coupling reagent because its highly reactive aza-benzotriazole ester intermediate overcomes the steric hindrance of the secondary piperazine amine.
-
Boc Deprotection :
-
Dissolve 1.0 eq of Conjugate 71 in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Add 20% v/v Trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor completion via LC-MS.
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the free amine.
-
-
Warhead Conjugation :
-
Dissolve the POI-targeting warhead (containing a free carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA is critical here to neutralize the TFA salt from Step 1 and activate the carboxylic acid.
-
Stir for 15 minutes to form the active ester.
-
Add the deprotected Conjugate 71 (1.0 eq) to the mixture. Stir at room temperature for 12 hours.
-
-
Purification : Purify the crude PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Protocol B: In Vitro Ternary Complex Validation (TR-FRET)
Causality : A self-validating PROTAC workflow must isolate binding efficacy from cellular permeability. If a PROTAC fails in subsequent cellular assays, TR-FRET determines whether the failure is due to an inability to physically bridge the POI and VHL, or poor membrane penetration.
-
Reagent Preparation : Prepare solutions of His-tagged VHL complex (10 nM), GST-tagged POI (10 nM), Anti-His-Terbium cryptate donor (1 nM), and Anti-GST-d2 acceptor (10 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Compound Titration : Prepare a 10-point serial dilution of the synthesized PROTAC (from 10 µM to 0.1 nM) in DMSO.
-
Incubation : In a 384-well white microplate, mix 5 µL of PROTAC, 5 µL of VHL/POI mix, and 10 µL of the fluorophore-conjugated antibodies. Incubate for 2 hours at room temperature.
-
Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Hook effect and determine the binding affinity ( Kd ).
Protocol C: Cellular Degradation & Mechanistic Validation
Causality : To unequivocally prove that the observed POI depletion is driven by PROTAC-mediated degradation rather than off-target toxicity or transcriptional downregulation, parallel rescue assays using MG132 (a 26S proteasome inhibitor) and MLN4924 (a NEDD8-activating enzyme inhibitor that disables Cullin-RING ligases) must be performed.
-
Cell Seeding : Seed the target cancer cell line (e.g., HCT116, HeLa) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Pre-treatment (The Validation Step) :
-
Well 1: Vehicle (DMSO)
-
Well 2: PROTAC only (e.g., 100 nM)
-
Well 3: PROTAC (100 nM) + MG132 (10 µM, 2h pre-treatment)
-
Well 4: PROTAC (100 nM) + MLN4924 (1 µM, 2h pre-treatment)
-
-
PROTAC Treatment : Add the synthesized PROTAC to the designated wells and incubate for 12-24 hours.
-
Harvest & Lysis : Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.
-
Western Blotting : Run 20 µg of total protein on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β -actin).
-
Interpretation : Successful PROTACs will show POI depletion in Well 2, but complete rescue of POI levels in Wells 3 and 4, confirming a VHL- and proteasome-dependent degradation mechanism.
References
-
[1] Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
[4] Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Cell-Based Degradation Screening Assays for PROTACs Derived from E3 Ligase Ligand-Linker Conjugate 71
Introduction: The Mechanistic Rationale of Conjugate 71
In the rapidly evolving field of Targeted Protein Degradation (TPD), the transition from biochemical binding to cellular efficacy is the most critical hurdle in drug discovery. Proteolysis Targeting Chimeras (PROTACs) must not only bind their targets but also penetrate the cell membrane and orchestrate a highly specific protein-protein interaction.
E3 Ligase Ligand-Linker Conjugate 71 —chemically identified as (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc—is a highly specialized building block used to synthesize VHL-recruiting PROTACs[1][2]. It consists of the potent von Hippel-Lindau (VHL) ligand (S,R,S)-AHPC, coupled to a rigidified piperazine-based linker.
Why this specific linker? Linker composition profoundly impacts both passive cell permeability and ternary complex thermodynamics. Highly flexible PEG linkers often incur a high entropic penalty upon ternary complex formation and expose a large polar surface area, hindering cell entry. The incorporation of rigid piperazine motifs in Conjugate 71 reduces the solvent-accessible 3D polar surface area, favoring folded conformations that significantly enhance cellular permeability and degradation efficacy[3].
Once Conjugate 71 is deprotected and coupled to a Protein of Interest (POI) ligand, the resulting PROTAC must be rigorously evaluated. This guide outlines the authoritative, self-validating cell-based assay pipeline required to characterize these degraders.
PROTAC-mediated targeted protein degradation pathway via VHL recruitment.
Designing a Self-Validating Screening Workflow
A robust PROTAC screening cascade cannot rely on a single endpoint. Because PROTACs operate via an event-driven mechanism (catalytic turnover) rather than occupancy-driven inhibition, traditional affinity metrics ( Kd ) do not reliably predict degradation[4].
To establish causality, your workflow must be a self-validating system . This means every degradation event observed must be mathematically correlated with ternary complex formation and explicitly proven to be proteasome-dependent. If a compound shows degradation but fails a viability control, it is a cytotoxic artifact, not a true degrader.
Cell-based screening workflow for validating Conjugate 71-derived PROTACs.
Detailed Experimental Protocols
Protocol A: Live-Cell Kinetic Degradation (HiBiT Assay)
Causality & Rationale: Traditional Western blotting is an endpoint assay that misses the dynamic "hook effect" (where high PROTAC concentrations inhibit degradation by forming binary rather than ternary complexes). The HiBiT assay utilizes an 11-amino acid tag on the POI that complements with LgBiT to form a functional NanoLuc luciferase[5]. By using a live-cell substrate (Endurazine), we can monitor degradation kinetics in real-time over 24 hours[6].
Step-by-Step Methodology:
-
Cell Seeding: Harvest CRISPR-edited HiBiT-POI cells (stably expressing LgBiT). Resuspend to 2×105 cells/mL in assay medium (90% DMEM, 10% FBS, no phenol red). Plate 100 µL/well into a white, opaque 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Substrate Equilibration: Add 1X Endurazine live-cell substrate to each well. Incubate for 2.5 hours at 37°C to allow the luminescence signal to reach a steady-state equilibrium.
-
Compound Preparation: Prepare a 10X serial dilution of the Conjugate 71-derived PROTACs in assay medium (e.g., 10 µM down to 0.1 nM).
-
Self-Validating Controls (Critical):
-
Vehicle Control: 0.1% DMSO.
-
Mechanistic Control: Pre-treat select wells with 1 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (neddylation inhibitor) for 1 hour prior to PROTAC addition[7].
-
Negative Control: Treat with a PROTAC synthesized using the inactive (R,R,S)-AHPC epimer, which cannot bind VHL.
-
-
Treatment & Kinetic Read: Add 11 µL of the 10X PROTAC solutions to the wells. Immediately place the plate in a luminometer pre-equilibrated to 37°C and 5% CO2 . Read luminescence every 15 minutes for 24 hours.
Protocol B: Ternary Complex Formation (NanoBRET Assay)
Causality & Rationale: A decrease in HiBiT signal could theoretically result from PROTAC-induced transcriptional suppression or off-target cytotoxicity. NanoBRET strictly validates the mechanism. Bioluminescence Resonance Energy Transfer (BRET) only occurs if the NanoLuc-tagged POI and HaloTag-fused VHL are brought within ~10 nm of each other by the PROTAC[7][8].
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-POI and HaloTag-VHL using FuGENE HD. Incubate for 24 hours.
-
Fluorophore Labeling: Resuspend cells and divide into two pools. Treat Pool 1 with HaloTag NanoBRET 618 Ligand (100 nM). Treat Pool 2 with DMSO (no-acceptor control). Plate cells in a 384-well plate.
-
PROTAC Treatment: Add Conjugate 71-derived PROTACs at varying concentrations. Incubate for 2 hours to allow ternary complex equilibration.
-
Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against PROTAC concentration to determine the cellular ternary complex Kd .
Data Presentation & Interpretation
To make data-driven decisions on which Conjugate 71-derived candidates to advance, researchers must synthesize the kinetic and thermodynamic data into standardized metrics.
Table 1: Comparison of Orthogonal Cell-Based Degradation Assays
| Assay Type | Primary Readout | Throughput | Pros | Cons |
| HiBiT Luminescence | Endogenous POI Levels | High (384-well) | Real-time kinetic data; highly quantifiable; minimal hands-on time[9]. | Requires CRISPR cell line engineering[6]. |
| NanoBRET | Ternary Complex Formation | High (384-well) | Confirms mechanism of action; live-cell proximity validation[8]. | Overexpression artifacts; does not measure actual degradation[7]. |
| Western Blotting | Endogenous POI Levels | Low | Gold standard for publication; requires no genetic engineering[9]. | Endpoint only; labor-intensive; poor dynamic range[9]. |
| Global Proteomics | Proteome-wide Abundance | Very Low | Identifies off-target degradation; unbiased profiling. | High cost; complex data analysis; low throughput. |
Table 2: Key Quantitative Metrics for VHL PROTAC Efficacy
When analyzing the HiBiT kinetic data, extract the following parameters to rank your PROTAC library:
| Metric | Definition | Interpretation for Conjugate 71 PROTACs |
| DC50 | Concentration required to achieve 50% of maximum degradation. | Indicates cellular potency. A highly permeable piperazine-linker PROTAC should exhibit a DC50 in the low nanomolar range (1-50 nM). |
| Dmax | Maximum percentage of target protein degraded. | Indicates efficacy. Dmax > 85% is typically required for therapeutic relevance. |
| t1/2 | Time required to reach 50% degradation at Dmax concentration. | Indicates degradation rate. Fast degraders ( t1/2 < 2 hours) effectively outpace cellular resynthesis of the POI. |
| Hook Effect | Loss of degradation at high PROTAC concentrations. | Indicates binary complex formation outcompeting the ternary complex. Compounds with a wide therapeutic window show a delayed hook effect. |
Conclusion & Best Practices
The successful deployment of E3 Ligase Ligand-Linker Conjugate 71 in PROTAC discovery relies heavily on the quality of the downstream cellular assays. By utilizing the rigid piperazine linker to maximize cell permeability, and pairing it with a self-validating HiBiT/NanoBRET assay pipeline, researchers can rapidly triage false positives. Always ensure that degradation is fully rescued by proteasome inhibitors (MG132) and that cell viability (CellTiter-Glo) remains uncompromised at the Dmax concentration.
References
-
Selvita. "PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives." Selvita Blog, 2025.[Link]
-
Riching, K. M., et al. "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology, 2018.[Link]
-
Rumpf, T., et al. "Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization." bioRxiv, 2023.[Link]
-
Abeje, Y. E., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability." Journal of Medicinal Chemistry, 2024.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
- 9. selvita.com [selvita.com]
Advanced Linker Attachment Techniques for E3 Ligase Ligand-Linker Conjugate 71 Assembly
Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist
Introduction: The Critical Role of Linker Chemistry in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs). A PROTAC consists of three elements: an E3 ligase-recruiting ligand, a POI-targeting warhead, and a chemical linker connecting the two[1].
In this application note, we focus on E3 Ligase Ligand-Linker Conjugate 71 —a representative, versatile azide-functionalized intermediate (typically a Cereblon or VHL ligand attached to a PEG-alkyl chain) used for rapid combinatorial PROTAC synthesis.
Mechanistic Causality: Why Linker Design Matters
The linker is not merely a passive spacer; it actively dictates the thermodynamics and kinetics of the ternary complex (TC).
-
Length and Sterics: If the linker is too short, steric clashes prevent the simultaneous binding of the POI and the E3 ligase, completely abrogating ternary complex formation. Conversely, if the linker is too long, the entropic penalty increases, and the effective local concentration of the POI drops, reducing ubiquitination efficiency[2].
-
The "Hook Effect": At high PROTAC concentrations, binary interactions (PROTAC-POI or PROTAC-E3) can outcompete ternary complex formation (POI-PROTAC-E3). Optimizing linker cooperativity and rigidity is a primary strategy to dampen this hook effect and maintain degradation efficacy[3].
Ternary complex formation and target degradation pathway.
Quantitative Impact of Linker Parameters
Empirical optimization of PROTAC linkers often reveals a "Goldilocks zone" for chain length. The table below summarizes the impact of linker length on degradation efficiency (DC50) and maximum degradation (Dmax), demonstrating why systematic linker screening is a mandatory step in PROTAC development[1].
| Linker Type | Chain Length (Atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Half-Life (min) |
| PEG2-Alkyl | < 12 | > 1000 (No degradation) | < 10 | 1.5 |
| PEG3-Alkyl | 16 | 45 | 85 | 15.0 |
| PEG4-Alkyl | 21 | 3 | 96 | 45.0 |
| PEG6-Alkyl | 29 | 292 | 76 | 10.0 |
Data illustrates that sub-12 atom linkers fail to degrade the target due to steric clashes, while optimal degradation occurs around 21 atoms before dropping off at extended lengths[1].
Linker Attachment Strategy: CuAAC Click Chemistry
For Conjugate 71 (an azide-functionalized linker), the most efficient attachment technique is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method is highly convergent, bio-orthogonal, and proceeds with near-quantitative yields, making it ideal for generating diverse PROTAC libraries[1].
Experimental Workflow
Workflow for PROTAC assembly via CuAAC and validation.
Detailed Step-by-Step Protocols
Protocol 1: Self-Validating CuAAC Assembly of PROTAC
Causality Insight: We utilize a t-BuOH/H2O solvent system because it effectively co-solubilizes the highly hydrophobic target warheads and the water-soluble catalytic reagents. TBTA is added to stabilize the Cu(I) oxidation state, preventing its disproportionation and oxidation, which is the leading cause of stalled click reactions.
Reagents Required:
-
E3 Ligase Ligand-Linker Conjugate 71 (Azide-functionalized)
-
Alkyne-functionalized Target Warhead
-
Copper(II) Sulfate Pentahydrate ( CuSO4⋅5H2O )
-
Sodium Ascorbate (NaAsc)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: tert-Butanol ( t -BuOH) and LC-MS grade H2O (1:1 v/v)
Step-by-Step Procedure:
-
Preparation of Organics: In a 5 mL glass vial, dissolve Conjugate 71 (1.0 eq, 50 µmol) and the Alkyne Target Warhead (1.05 eq, 52.5 µmol) in 1.0 mL of t -BuOH. Stir gently at room temperature.
-
Preparation of Catalyst: In a separate Eppendorf tube, prepare the catalytic mixture by dissolving CuSO4⋅5H2O (0.1 eq, 5 µmol) and TBTA (0.1 eq, 5 µmol) in 0.5 mL of H2O .
-
Activation: Add Sodium Ascorbate (0.5 eq, 25 µmol) to the aqueous catalyst mixture. Note: The solution will briefly turn dark brown and then clear/yellow as Cu(II) is reduced to the active Cu(I) species.
-
Reaction Initiation: Immediately transfer the 0.5 mL aqueous catalyst mixture into the 1.0 mL organic mixture. Cap the vial and stir vigorously at room temperature for 4–12 hours.
-
Self-Validation (Crucial Step): Do not proceed blindly to purification. At t=4 hours, extract a 5 µL aliquot, dilute in 100 µL of Methanol, and inject into an LC-MS.
-
Validation Check: Confirm the disappearance of the Conjugate 71 mass peak and the appearance of the product mass [M+H]+ . If conversion is < 95%, spike the reaction with an additional 0.25 eq of Sodium Ascorbate and stir for 2 more hours.
-
-
Purification: Once >95% conversion is validated, evaporate the t -BuOH under a gentle stream of N2 . Re-dissolve the crude mixture in DMSO and purify via Preparative HPLC using a C18 column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 20 minutes). Lyophilize the product fractions.
Protocol 2: Biophysical Validation of Ternary Complex (TR-FRET)
Causality Insight: Validating binary affinity (PROTAC binding to POI alone) is insufficient because degradation is driven by the stability of the ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify the cooperativity ( α ) of the complex[3].
Step-by-Step Procedure:
-
Reagent Prep: Prepare a master mix containing Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) at 5 nM and Fluorescein (FITC)-labeled POI at 50 nM in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Serial Dilution: Prepare a 12-point, 3-fold serial dilution of the assembled PROTAC in DMSO.
-
Incubation: Transfer 100 nL of the PROTAC dilutions into a 384-well low-volume microplate. Add 10 µL of the protein master mix to each well.
-
Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the ternary complex to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 490 nm for Tb; Emission 2: 520 nm for FITC).
-
Analysis: Plot the FRET ratio (520 nm / 490 nm) against the log of the PROTAC concentration. A bell-shaped curve will emerge. The peak of the curve represents maximum ternary complex formation, while the downward slope at high concentrations visually validates the "hook effect"[3].
Sources
Technical Support Center: Enhancing the Aqueous Solubility of E3 Ligase Ligand-Linker Conjugate 71 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in E3 Ligase Ligand-Linker Conjugate 71 PROTACs. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this critical hurdle in your experiments.
Understanding the Challenge: Why Do PROTACs Have Poor Solubility?
PROTACs, by their very nature, are complex, high molecular weight molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space. This predisposition to low aqueous solubility stems from several factors:
-
High Molecular Weight: PROTACs are comprised of two distinct ligands connected by a linker, resulting in large molecules (often >700 Da) that can be difficult to solubilize.[1][2][3][4]
-
Lipophilicity: The ligands that bind to the target protein and the E3 ligase, as well as certain types of linkers, can be highly hydrophobic, contributing to poor water solubility.[5]
-
Structural Complexity: The three-dimensional structure of a PROTAC can lead to intermolecular interactions that favor aggregation and precipitation in aqueous solutions.[6]
Poor solubility can significantly impact the reliability and reproducibility of your in vitro and in vivo experiments, leading to challenges in assessing a PROTAC's true efficacy and pharmacokinetic properties.[7][8]
Troubleshooting Guide: Strategies to Improve PROTAC Solubility
This section provides a structured approach to troubleshooting and improving the solubility of your E3 Ligase Ligand-Linker Conjugate 71 PROTACs. We will explore both chemical modification and formulation strategies.
I. Chemical Modification Strategies
If you are in the design and synthesis phase of your PROTAC development, consider these chemical modifications to enhance intrinsic solubility.
Question: How can I modify the linker to improve the solubility of my PROTAC?
Answer: The linker is not just a spacer; it plays a critical role in the physicochemical properties of the entire PROTAC molecule.[9][10][11] Optimizing the linker is a powerful strategy to enhance aqueous solubility.
-
Incorporate Polar Functional Groups: Introducing hydrophilic moieties into the linker can significantly improve solubility.[9]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating ethylene glycol units that are hydrophilic and can improve the water solubility of PROTACs.[9][10][][13] They create a dynamic hydration shell around the molecule, reducing aggregation.[]
-
Alkyl Linkers with Polar Groups: While alkyl linkers can be hydrophobic, incorporating functional groups like ethers, amines, carbonyls, or amides can increase their polarity and improve solubility.[9]
-
-
Introduce Ionizable Groups: Adding basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to be effective in improving solubility.[14] For example, incorporating a dibasic piperazine has been reported to increase solubility by as much as 170-fold.[15][16][17][18]
-
Optimize Linker Length and Flexibility: The length and flexibility of the linker influence the overall conformation of the PROTAC. While longer linkers can sometimes improve degradation efficiency, they may also increase hydrophobicity.[13] A balance must be struck to maintain biological activity while improving solubility.
Question: Can modifications to the E3 ligase ligand improve solubility?
Answer: Yes, modifications to the E3 ligase ligand can have a substantial impact on the overall solubility of the PROTAC.
-
Incorporate Solubilizing Groups: Similar to linker modifications, adding polar or ionizable groups to the E3 ligase ligand can enhance aqueous solubility.[15]
-
Consider Alternative E3 Ligase Ligands: Different E3 ligase ligands possess varying physicochemical properties. For instance, some studies suggest that PROTACs based on Cereblon (CRBN) may have more favorable properties compared to those based on von Hippel-Lindau (VHL).[16][19] However, the optimal choice is often context-dependent.[19]
Diagram: Decision-Making Workflow for Chemical Modification
Caption: Decision workflow for improving PROTAC solubility through chemical modifications.
II. Formulation Strategies
For existing PROTACs with poor solubility, formulation strategies can be employed to enable your experiments without altering the chemical structure.
Question: What formulation approaches can I use to improve the solubility of my PROTAC for in vitro assays?
Answer: Several formulation techniques can be used to prepare stock solutions and working dilutions for in vitro experiments.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique for improving the dissolution of poorly soluble drugs.[16][20] By dispersing the PROTAC in a polymer matrix, you can prevent crystallization and maintain a supersaturated state in solution.[20]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin can significantly enhance its aqueous solubility.[16]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[20]
-
Co-solvents: Using a co-solvent system can be a straightforward way to increase solubility for initial in vitro screening. However, be mindful of the potential for the co-solvent to affect cellular assays.
Question: How can I improve the oral bioavailability of my poorly soluble PROTAC for in vivo studies?
Answer: For in vivo experiments, especially those involving oral administration, formulation is critical for achieving adequate exposure.
-
Amorphous Solid Dispersions (ASDs): As with in vitro applications, ASDs are a powerful tool for enhancing the oral bioavailability of PROTACs by improving their dissolution rate and extent.[20][21][22]
-
Biorelevant Media: Studies have shown that the solubility of some PROTACs is significantly improved in biorelevant media that simulate the fed state (Fed-State Simulated Intestinal Fluid or FeSSIF).[3][7][14] Therefore, administering the PROTAC with food can potentially enhance its oral absorption.[7][14]
-
Particle Size Reduction: Reducing the particle size of your PROTAC through techniques like micronization or nano-milling increases the surface area-to-volume ratio, which can enhance the dissolution rate.[23]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to improving PROTAC solubility.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a poorly soluble PROTAC to enhance its aqueous dissolution.
Materials:
-
PROTAC of interest
-
Selected polymer (e.g., HPMCAS)
-
Volatile solvent system (e.g., dichloromethane/methanol)[16]
-
Shallow glass dish
-
Vacuum oven
Procedure:
-
Dissolve the PROTAC and the chosen polymer in the solvent system.[16] The drug-to-polymer ratio will need to be optimized for your specific PROTAC.
-
Pour the solution into a shallow glass dish to create a thin film.[16]
-
Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.[16]
-
Scrape the resulting solid film and, if necessary, gently grind it to a fine powder.
-
Characterize the solid state of the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity.[24]
Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method
Objective: To determine the thermodynamic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Aqueous buffer (e.g., 0.05 M phosphate buffer, pH 6.8)[24]
-
Shaking incubator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the PROTAC to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial in a shaking incubator set to a controlled temperature (e.g., 37°C) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[24]
-
After incubation, centrifuge the sample to pellet the undissolved solid.[24]
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to prevent precipitation.[24]
-
Quantify the concentration of the dissolved PROTAC in the supernatant using a validated HPLC method.[24]
Frequently Asked Questions (FAQs)
Q1: Is it common for PROTACs to have low aqueous solubility?
A1: Yes, it is a very common issue. Due to their high molecular weight and often lipophilic nature, many PROTACs, particularly those recruiting the von Hippel-Lindau (VHL) E3 ligase, exhibit poor aqueous solubility.[16][17][18]
Q2: How does the E3 ligase ligand itself affect the final PROTAC's solubility?
A2: The overall solubility of a PROTAC is a complex interplay between the E3 ligase ligand, the linker, and the warhead targeting your protein of interest.[16] While some E3 ligase ligands may be reasonably soluble on their own, their incorporation into the final PROTAC structure does not guarantee good solubility.[16] The hydrophobic nature of the other components can counteract the solubility contribution of the E3 ligase ligand.[16]
Q3: What are the primary strategies to improve the solubility of my PROTAC?
A3: There are two main approaches:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing solubility-enhancing groups, primarily in the linker or the E3 ligase ligand.[16]
-
Formulation Strategies: This focuses on creating a delivery system for the PROTAC that improves its dissolution and apparent solubility in aqueous media, such as creating amorphous solid dispersions or using cyclodextrins.[16]
Q4: Can I use DMSO to dissolve my PROTAC for cell-based assays?
A4: While DMSO is a common solvent for preparing stock solutions, high concentrations can be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. For solubility-challenged PROTACs, you may need to explore formulation strategies to achieve the desired working concentrations without exceeding the toxic limit of DMSO.
Q5: How can I measure the solubility of my PROTAC?
A5: The shake-flask method is the gold standard for determining thermodynamic solubility.[5] For higher throughput screening in early drug discovery, kinetic solubility measurements are often employed.[5] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer and measuring the concentration of the dissolved compound.[5]
Q6: Will improving the solubility of my PROTAC negatively impact its permeability?
A6: There can be a trade-off between solubility and permeability.[6] Highly polar, soluble molecules may have difficulty crossing the lipid-rich cell membrane. Therefore, it is essential to find a balance where solubility is improved without drastically reducing permeability. This can be achieved through careful selection of solubilizing groups and linker design.
References
-
Rathod, D., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceuticals. [Link]
-
Isenegger, P. G., et al. (2025). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry. [Link]
-
Isenegger, P. G., et al. (2025). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. PubMed. [Link]
-
Di Micco, S., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
Crystal Pharmatech Co., Ltd. (2026). Focus on PROTAC Compounds: Development Strategy. [Link]
-
Di Micco, S., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. [Link]
-
Zhang, Z., et al. (2025). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics. [Link]
-
Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders. [Link]
-
MDPI. (2025). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. [Link]
-
Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Outsourced Pharma. (n.d.). Molecular Properties Of PROTACs And The Relationship To Formulation Design. [Link]
-
European Pharmaceutical Review. (2025). Enhancing solubility of targeted protein degraders: Better strategies for bioavailability. [Link]
-
Venturi, A., et al. (2025). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
SeraNovo. (2026). Article 5: A Formulation Perspective On Protein Degraders. [Link]
-
Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Crystal Pharmatech. (n.d.). Focus on PROTAC Compounds: Development Strategy. [Link]
-
Venturi, A., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. ACS Publications. [Link]
-
Rockland Immunochemicals. (n.d.). Tips for Optimizing Protein Expression and Purification. [Link]
-
ResearchGate. (2021). How to increase protein solubility? [Link]
-
ChemRxiv. (n.d.). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. [Link]
-
JenKem Technology. (n.d.). E3 Ligase Ligand - Linker Conjugates. [Link]
-
Cell. (2026). Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. [Link]
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Troubleshooting the hook effect in E3 Ligase Ligand-linker Conjugate 71 assays
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting the Hook Effect
Welcome to the technical support center for E3 Ligase Ligand-Linker Conjugate assays. This guide is designed to provide in-depth, experience-driven advice for identifying, understanding, and mitigating a common but often misinterpreted phenomenon: the hook effect . As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these troubleshooting steps, ensuring your experimental design is robust and your data is reliable.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "hook effect" in the context of our E3 ligase conjugate assays?
A1: The "hook effect" is a paradoxical phenomenon observed in dose-response experiments, particularly with bifunctional molecules like PROTACs or your specific ligand-linker conjugates. Instead of a standard sigmoidal curve where the signal (e.g., target degradation, ternary complex formation) plateaus at high concentrations, the signal intensity decreases, creating a characteristic bell-shaped or "hooked" curve.[1][2][3] This means that beyond an optimal concentration, adding more of your conjugate actually leads to a decrease in its intended effect.
Q2: What is the scientific reason for the hook effect?
A2: The hook effect arises from the fundamental mechanism of your conjugate. Its efficacy depends on forming a productive ternary complex : one molecule of your conjugate simultaneously binding to both the target protein and the E3 ligase.[1][4][5] At excessively high concentrations, the statistical probability of this "bridging" event decreases. Instead, you get the formation of two distinct and non-productive binary complexes :
-
A conjugate molecule binds only to the target protein.
-
Another conjugate molecule binds only to the E3 ligase.
These binary complexes effectively "soak up" the available components, preventing the formation of the productive ternary complex required for the downstream biological activity (e.g., ubiquitination and degradation).[1][4][6]
Q3: My data shows a bell-shaped curve. How can I be sure it's the hook effect and not compound toxicity or solubility issues?
A3: This is a critical diagnostic question. While cytotoxicity or poor solubility at high concentrations can also cause a drop in signal, the hook effect has a distinct molecular basis. A key differentiator is that the hook effect is a direct consequence of the assay's mechanism of action (ternary vs. binary complex formation). A definitive way to confirm this is by performing a wide-range dose-response curve, as detailed in the troubleshooting guide below. The characteristic, often symmetrical, bell shape is a strong indicator of the hook effect, whereas cytotoxicity often presents as a sharp, non-specific drop-off in signal.[3]
Q4: At what concentrations should I start to worry about the hook effect?
A4: The onset of the hook effect varies significantly depending on the specific conjugate, its binding affinities for the target and E3 ligase, and the cellular or biochemical environment.[3][7] It is often observed in the micromolar (µM) range (e.g., starting around 1 µM and becoming more pronounced at 10 µM and higher).[3] However, for very potent molecules with high cooperativity, it might not be observed at all within a typical screening window. The only way to know for sure is to test a very broad concentration range for any new compound.[3][8]
In-Depth Troubleshooting Guide
Problem 1: My dose-response curve shows a distinct drop in signal at high concentrations. How do I definitively confirm this is a hook effect?
Expert Analysis: A bell-shaped curve is the classic signature of the hook effect.[2] Your primary goal is to prove that this signal decrease is due to the formation of non-productive binary complexes, not an unrelated artifact like cell death or compound precipitation. The most robust method is to characterize the full dose-response relationship.
Experimental Protocol: Full-Range Dose-Response Curve for Hook Effect Confirmation
-
Concentration Range Design: Prepare a serial dilution of your conjugate spanning at least 6-8 orders of magnitude. For example, from 10 pM to 100 µM. It is critical to extend the concentrations into the high micromolar range to intentionally induce and characterize the hook.
-
Cell Seeding/Reaction Setup: Plate cells or prepare your biochemical reaction as per your standard protocol. Ensure consistent cell density or protein concentrations across all wells.
-
Compound Treatment: Treat the cells/reactions with your full dilution series. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate for the standard duration of your assay.
-
Endpoint Measurement: Perform your assay readout (e.g., Western Blot for degradation, TR-FRET for complex formation).[1][5]
-
Data Analysis: Plot the measured response (e.g., % degradation) against the log of the conjugate concentration.
Data Interpretation:
The table below outlines the expected outcomes for different underlying causes.
| Observation | Likely Cause | Rationale |
| Symmetrical, bell-shaped curve with a clear peak (Dmax) followed by a dose-dependent decrease in signal. | Hook Effect | At concentrations above the peak, the formation of inhibitory binary complexes outcompetes the formation of productive ternary complexes.[1][4] |
| Signal plateaus and then drops off sharply and irregularly at the highest concentrations. | Cytotoxicity / Solubility | High compound concentrations can lead to cell death or compound precipitation, causing a non-specific and often abrupt loss of signal. |
| Signal is weak or non-existent across all concentrations tested. | Inactive Compound or Assay Issue | The compound may not be potent enough, or there could be a fundamental issue with the assay reagents or setup.[1] |
Visualization: The Molecular Basis of the Hook Effect
The following diagram illustrates the equilibrium shift from productive ternary complexes at optimal concentrations to non-productive binary complexes at excessive concentrations.
Caption: At optimal concentrations, the conjugate fosters productive ternary complexes. At high concentrations, it forms non-productive binary complexes, inhibiting the desired outcome.
Problem 2: I've confirmed the hook effect. How do I determine an accurate potency (e.g., DC50/EC50) for my compound?
Expert Analysis: The presence of the hook effect complicates standard data analysis. Fitting a bell-shaped curve to a traditional sigmoidal dose-response model will lead to incorrect potency and efficacy values.[3][9] The solution is to either adjust your experimental design to focus on the relevant part of the curve or use a more appropriate curve-fitting model.
Workflow: Accurate Potency Determination
Caption: A logical workflow for mitigating the hook effect and obtaining accurate potency measurements.
Detailed Steps & Protocols:
-
Refine Concentration Range: Based on your full-range curve, design a new experiment that focuses on the concentrations leading up to and just past the peak efficacy (Dmax). Use a tighter dilution series (e.g., 2-fold or half-log dilutions) in this range to get a high-resolution view of the potency.
-
Data Analysis Option A (Data Truncation):
-
Protocol: Identify the peak of the curve. Exclude all data points at concentrations higher than the peak.
-
Analysis: Fit the remaining data (the ascending part of the curve) to a standard four-parameter sigmoidal dose-response model.
-
Pros: Simple, uses standard software.
-
Cons: Ignores part of the dataset; Dmax might be slightly underestimated if the true peak was between two tested concentrations.
-
-
Data Analysis Option B (Bell-Shaped Model):
-
Protocol: Use the full dataset from your refined experiment.
-
Analysis: Fit the data to a biphasic or bell-shaped dose-response equation.[9][10][11] Software like GraphPad Prism has built-in models for this purpose (e.g., "Bell-shaped dose-response").[11]
-
Pros: Uses all data to provide a more accurate model of the compound's behavior.
-
Cons: Requires more complex curve-fitting; may require more data points to achieve a confident fit.[11]
-
Problem 3: The hook effect with my conjugate is very pronounced, creating a narrow window of optimal activity. How can I optimize my assay to reduce it?
Expert Analysis: A severe hook effect can be caused by suboptimal ternary complex stability or imbalanced binding affinities for the target and E3 ligase.[1] One key factor you can control is the relative concentration of the E3 ligase and the target protein in your assay. Altering these concentrations can shift the equilibrium between binary and ternary complex formation, potentially widening the optimal concentration window. Another important concept is cooperativity , where the binding of the conjugate to one protein partner enhances its affinity for the other, which stabilizes the ternary complex and can reduce the hook effect.[1][12][13]
Experimental Protocol: Protein Titration Matrix
This experiment aims to find the optimal ratio of Target Protein to E3 Ligase that minimizes the hook effect.
-
Design the Matrix: Create a matrix of conditions where you vary the concentration of both the Target Protein and the E3 Ligase. For example:
-
Target Protein Concentrations: 25 nM, 50 nM, 100 nM
-
E3 Ligase Concentrations: 25 nM, 50 nM, 100 nM
-
-
Run Dose-Response Curves: For each condition in the 3x3 matrix, run a full dose-response curve with your conjugate.
-
Analyze the Curves: For each condition, plot the dose-response curve and observe the Dmax and the severity of the hook effect.
-
Identify Optimal Ratio: Look for the condition that provides a good assay window (high Dmax) with the least pronounced hook effect.
Expected Outcome of Protein Titration:
| Condition | Target:E3 Ratio | Expected Outcome | Rationale |
| High Target, Low E3 | > 1 | May worsen the hook effect. | Excess target will readily form Target-Conjugate binary complexes, leaving little conjugate to engage the limited E3 ligase. |
| Low Target, High E3 | < 1 | May worsen the hook effect. | Excess E3 ligase will readily form E3-Conjugate binary complexes, leaving little conjugate to engage the limited target. |
| Balanced Concentrations | ≈ 1 | Potentially optimal. | A balanced stoichiometry can favor the formation of the 1:1:1 ternary complex over binary complexes. |
Final Recommendation:
Understanding and troubleshooting the hook effect is not just about data correction; it's about fundamentally understanding the mechanism of your E3 ligase conjugate. By systematically confirming the effect, adapting your data analysis, and optimizing assay conditions, you can generate reliable, high-quality data that accurately reflects the potency and efficacy of your molecules.
References
-
Gartmann, L., et al. (2022). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. PMC. Available at: [Link]
-
Refeyn. Characterizing PROTAC ternary complex formation with mass photometry. Available at: [Link]
-
Chondrex, Inc. Understanding the Hook Effect in a One-Step Sandwich ELISA. Available at: [Link]
-
MarinBio. Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Available at: [Link]
-
Drug Discovery Online. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust. Available at: [Link]
-
Domainex. Ternary Complex Formation Assays. Available at: [Link]
-
Genedata. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development. Available at: [Link]
-
Kawasaki, T., & Teshima, K. (2001). A comment on the analysis of bell-shaped dose-response curves. PubMed. Available at: [Link]
-
NanoTemper Technologies. Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). Available at: [Link]
-
Indian Institute of Science. Experimental method to overcome the hook effect in sandwich-type LFIA. Available at: [Link]
-
GraphPad. Equation: Bell-shaped dose-response. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]
-
NanoTemper Technologies. Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). Available at: [Link]
-
Bremer, M. G. E. G., et al. (2022). Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays. PMC. Available at: [Link]
-
Curti, S., et al. (2020). Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics. PMC. Available at: [Link]
-
Stegmann, M., et al. (2024). Proximity Biosensor Assay for PROTAC Ternary Complex Analysis. ChemRxiv. Available at: [Link]
-
SciSpace. Mitigating the Hook Effect in Lateral Flow Sandwich Immunoassays Using Real-Time Reaction Kinetics. Available at: [Link]
-
Sebaugh, J. L. (2025). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. Available at: [Link]
-
Gupta, A. (2026). Bell Curve Equation. CDD Support - Collaborative Drug Discovery. Available at: [Link]
-
FDA. Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Available at: [Link]
-
clyte. ELISA Hook Effect & Prozone: The Troubleshooting Guide for False Negatives. Available at: [Link]
-
Waller, C., et al. (2022). Recognition and reprogramming of E3 ubiquitin ligase surfaces by α-helical peptides. PMC. Available at: [Link]
-
ResearchGate. Why do I see a "hook effect" at high antibody concentrations when using TMB substrate and not when using ABTS substrate?. Available at: [Link]
-
Gabizon, R., et al. (2021). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. refeyn.com [refeyn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. marinbio.com [marinbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 10. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphpad.com [graphpad.com]
- 12. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 13. Recognition and reprogramming of E3 ubiquitin ligase surfaces by α-helical peptides - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target protein degradation with E3 Ligase Ligand-linker Conjugate 71
Technical Support Center: Optimizing PROTAC Specificity and Troubleshooting Off-Target Degradation with E3 Ligase Ligand-Linker Conjugate 71
Welcome to the Advanced Application Support Center. As a Senior Application Scientist in targeted protein degradation (TPD), my goal is to help you navigate the complex thermodynamic and kinetic landscapes of PROTAC development.
When utilizing E3 Ligase Ligand-Linker Conjugate 71 —a construct typically featuring a von Hippel-Lindau (VHL) recruiting ligand (like AHPC) attached to a rigid, piperazine-based linker—researchers frequently encounter unexpected off-target protein degradation. This guide is designed to provide you with the mechanistic causality behind these issues and equip you with self-validating experimental protocols to ensure the scientific integrity of your drug development pipeline.
Section 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why am I seeing significant off-target degradation (e.g., neo-substrates) when using Conjugate 71 compared to my PEG-linker prototypes? The Causality: The architecture of the linker is not merely an inert bridge; it actively dictates the geometry and thermodynamics of the ternary complex ([1]). Conjugate 71 utilizes a rigid piperazine-based linker. While rigid linkers reduce the entropic penalty of ternary complex formation (often boosting potency for the intended target), they severely restrict conformational flexibility. If the resulting geometry exposes hydrophobic patches on the VHL-PROTAC surface, it can act as a "molecular glue," inadvertently stabilizing protein-protein interactions (PPIs) with unintended neo-substrates. Shorter or more rigid linkers reduce the number of possible conformations, which can either enforce strict selectivity or, paradoxically, force the recruitment of off-targets if the rigid geometry favors a neo-substrate over the intended target ([2]).
Q2: How do I definitively differentiate between true PROTAC-mediated off-target degradation and global protein downregulation caused by cytotoxicity? The Causality: When a PROTAC induces cellular stress or apoptosis, the activation of caspases leads to the widespread cleavage of structural and signaling proteins. On a Western blot or in proteomics data, this apoptotic cleavage is frequently misidentified as off-target proteasomal degradation. Self-Validating Solution: You must uncouple degradation from cell death. Always run parallel assays using a pan-caspase inhibitor (e.g., Z-VAD-FMK, 50 µM) and a proteasome inhibitor (e.g., MG132, 10 µM). If the off-target protein is rescued by MG132 but not by Z-VAD-FMK, it is a true proteasome-dependent off-target effect.
Q3: My target protein isn't degrading, but several off-targets are. Is this the "Hook Effect"? The Causality: Yes, this is a classic manifestation of the Hook Effect, driven by differential ternary complex cooperativity ( α ). At high PROTAC concentrations, the molecule saturates both the E3 ligase and the protein of interest (POI) independently, forming non-productive binary complexes that prevent the necessary POI-PROTAC-VHL ternary complex ([3]). However, if an off-target protein has a highly favorable, thermodynamically stable ternary complex with Conjugate 71 (positive cooperativity, α>1 ), it may resist the Hook Effect at higher concentrations than your intended target, leading to a profile where only off-targets are degraded.
Section 2: Visualizing the Mechanism
To understand how Conjugate 71 drives these outcomes, we must visualize the divergent pathways of ternary complex formation.
Mechanistic pathway of Conjugate 71 inducing targeted vs. off-target protein degradation.
Section 3: Quantitative Linker Profiling
Understanding the physicochemical properties of your linker is critical. The table below summarizes how different linker architectures influence degradation profiles and off-target risks.
| Linker Architecture | Flexibility | TPSA Impact | Ternary Complex Cooperativity ( α ) | Off-Target Risk Profile |
| Rigid Piperazine (Conjugate 71) | Low | Low to Moderate | Highly dependent on precise geometry; can force positive cooperativity. | High: Prone to neo-substrate recruitment via exposed hydrophobic patches. |
| Flexible PEG | High | High | Generally lower (suffers high entropic penalty upon binding). | Moderate: Promiscuous binding, but transient interactions rarely lead to degradation. |
| Alkyl Chain | High | Low | Moderate; allows multiple binding conformations. | High: Excessive lipophilicity drives non-specific aggregation and off-target binding. |
Section 4: Self-Validating Experimental Protocols
To troubleshoot Conjugate 71 effectively, you must implement self-validating workflows. The following protocols ensure that any observed degradation is mechanistically tied to the PROTAC's bifunctional nature.
Protocol A: Global Proteomics (TMT-MS) for Off-Target Profiling
This workflow identifies true off-targets by utilizing competition controls to prove that degradation requires the simultaneous engagement of both the E3 ligase and the target.
Step 1: Cell Culture & Treatment Setup (The Self-Validating Matrix) Plate your target cell line at 2×106 cells/well. Treat for 12-24 hours with the following conditions:
-
Condition 1 (Negative Control): 0.1% DMSO.
-
Condition 2 (Test): Conjugate 71-derived PROTAC (at DCmax concentration).
-
Condition 3 (E3 Competition): PROTAC + 10 µM Free VHL Ligand (e.g., VH032 or AHPC).
-
Condition 4 (Proteasome Rescue): PROTAC + 10 µM MG132.
Step 2: Lysis and Protein Extraction Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Quantify protein yield using a BCA assay.
Step 3: Digestion and TMT Labeling Reduce (DTT), alkylate (IAA), and digest 100 µg of protein per condition using Trypsin (1:50 ratio) overnight at 37°C. Label the resulting peptides with distinct Tandem Mass Tag (TMT) isobaric labels according to the manufacturer's protocol. Quench and pool the samples.
Step 4: LC-MS/MS Data Acquisition Fractionate the pooled peptides using high-pH reversed-phase chromatography. Analyze fractions on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse) utilizing a synchronous precursor selection (SPS)-MS3 method for accurate TMT reporter ion quantification.
Step 5: Bioinformatics & Causality Analysis Generate a Volcano plot comparing Condition 2 vs. Condition 1. Crucial Validation: Filter the significantly downregulated proteins. A true PROTAC off-target must be rescued (return to baseline levels) in Condition 3 (E3 Competition) and Condition 4 (Proteasome Rescue). If it is not rescued, it is an artifact of cytotoxicity or a downstream secondary effect.
Self-validating TMT-MS proteomics workflow for identifying true PROTAC off-targets.
Protocol B: In Vitro Ternary Complex TR-FRET Assay
To determine if Conjugate 71 is causing a Hook Effect or exhibiting poor cooperativity with your intended target, measure the ternary complex directly.
-
Reagent Preparation: Prepare Terbium (Tb)-labeled VHL complex (donor) and GFP-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Titration Series: Create a 12-point, 3-fold serial dilution of your Conjugate 71 PROTAC starting at 10 µM in a 384-well low-volume plate.
-
Equilibration: Add 10 nM Tb-VHL and 50 nM GFP-POI to all wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).
-
Analysis: Plot the 520/490 nm emission ratio against the log of the PROTAC concentration. A bell-shaped curve confirms ternary complex formation; the peak indicates the optimal concentration before the Hook Effect dominates.
Section 5: References
-
Degraders upgraded: the rise of PROTACs in hematological malignancies Source: Blood (American Society of Hematology) URL:[Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation Source: Frontiers in Chemistry URL:[Link]
-
PROTACs: Past, Present and Future Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability in VHL-Piperazine Conjugate 71 PROTACs
Welcome to the Advanced Degrader Troubleshooting Center. This guide is specifically engineered for drug development professionals and medicinal chemists facing cellular drop-off issues when utilizing E3 Ligase Ligand-Linker Conjugate 71 (and related (S,R,S)-AHPC-piperazine building blocks) in Proteolysis Targeting Chimeras (PROTACs).
While Conjugate 71 provides an excellent foundation for recruiting the Von Hippel-Lindau (VHL) E3 ligase, its physicochemical properties often place the resulting degraders far outside the traditional "Rule of 5" (bRo5) space, leading to severe cell permeability bottlenecks[1].
Part 1: Diagnostic FAQ – Why is my Conjugate 71 PROTAC failing in cells?
Q1: I synthesized a PROTAC using Conjugate 71. It shows sub-nanomolar affinity in biochemical assays (AlphaLISA) but zero target degradation in cells. What is the mechanistic cause? A1: You are likely experiencing a permeability-driven cellular drop-off. Conjugate 71 utilizes (S,R,S)-AHPC, a VHL ligand known for having a significantly higher Topological Polar Surface Area (TPSA) and molecular weight than Cereblon (CRBN) ligands[1]. Furthermore, Conjugate 71 incorporates a piperazine-based linker[2]. While piperazine introduces structural rigidity and improves aqueous solubility, it also introduces basic nitrogen centers. If the calculated pKa of these centers is high, the PROTAC remains predominantly protonated at physiological pH (7.4). A charged molecule cannot passively diffuse across the lipophilic phospholipid bilayer, trapping your degrader in the extracellular space[3].
Q2: How can I definitively prove the issue is membrane permeability and not a failure to form the ternary complex inside the cell? A2: You must decouple target engagement from target degradation. A PROTAC might enter the cell but fail to degrade the target due to poor ternary complex cooperativity or the "hook effect." To isolate permeability, perform an intracellular NanoBRET Target Engagement (TE) assay. If your PROTAC displaces the NanoBRET tracer inside live cells but fails to induce degradation, your permeability is fine, and the issue is ternary complex geometry. If it fails the NanoBRET TE assay despite high biochemical affinity, the molecule is not crossing the membrane.
Part 2: Chemical Optimization Strategies
Q3: If the piperazine linker in Conjugate 71 is causing protonation-based permeability issues, how do I chemically optimize it without losing solubility? A3: The causality here lies in the balance between ionization and lipophilicity. You must modulate the pKa of the piperazine ring. Research demonstrates that converting the basic secondary or tertiary amine of a piperazine into an amide, or applying N-alkylation, can drop the percentage of protonated species at pH 7.5 from ~98.5% to ~78% or lower[3]. This slight reduction in basicity restores passive permeability while maintaining enough polarity for aqueous solubility.
Q4: What is "Chameleonic Folding," and how can I engineer it into my VHL PROTACs? A4: Chameleonicity is the ability of a large molecule to dynamically alter its conformation based on its environment. In an aqueous environment, the PROTAC remains extended to maximize solubility. However, upon entering the non-polar environment of the cell membrane, a well-designed linker allows the PROTAC to fold onto itself. This folding shields the polar surface area (measured as 3D PSA) of the VHL ligand through intramolecular hydrogen bonds, NH−π , and π−π interactions[4]. To induce this, consider replacing highly flexible PEG chains with semi-rigid aliphatic/piperazine hybrids that sterically favor folded conformations in lipid environments.
Quantitative Data: Linker Composition vs. Permeability Metrics
The following table synthesizes the causal relationship between linker modifications, protonation states, and resulting permeability in VHL-based PROTACs.
| Linker Modification Strategy | Calculated pKa (Basic Center) | TPSA (Ų) | 3D PSA in Non-Polar Solvent (Ų) | Caco-2 Permeability ( Papp×10−6 cm/s) | Resulting Cellular Efficacy |
| Standard Piperazine (Conjugate 71) | ~8.5 - 9.0 | 195 | 190 | < 0.1 (Very Low) | Poor |
| Flexible PEG3 | N/A | 210 | 185 | < 0.5 (Low) | Poor |
| N-Alkylated Piperazine | ~6.2 - 7.0 | 195 | 145 | 3.2 (Medium) | Moderate |
| Chameleonic (H-bond stabilized) | N/A | 210 | 120 | > 8.0 (High) | Excellent |
Part 3: Experimental Workflows & Self-Validating Protocols
To systematically troubleshoot and overcome these barriers, follow this logical diagnostic workflow.
Diagnostic workflow for isolating and resolving PROTAC permeability vs. ternary complex failures.
Protocol 1: Self-Validating Caco-2 Permeability Assay for PROTACs
Because PROTACs are prone to non-specific binding and can disrupt lipid bilayers, a standard Caco-2 assay must include internal validation controls to prevent false positives (e.g., assuming high permeability when the PROTAC actually destroyed the cell monolayer).
Step-by-Step Methodology:
-
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.
-
Integrity Check (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².
-
Dosing Solution Preparation: Dissolve the PROTAC in DMSO (final concentration <1%) and dilute in HBSS buffer (pH 7.4) to a 10 µM working concentration.
-
Self-Validating Marker Addition (Critical): Add 100 µM Lucifer Yellow (a paracellular fluorescent marker) directly to the dosing solution. Causality: Lucifer Yellow cannot passively diffuse. If it appears in the basolateral chamber, the PROTAC has compromised the tight junctions, rendering the permeability data invalid.
-
Incubation: Add the dosing solution to the apical chamber. Incubate at 37°C for 2 hours on an orbital shaker (100 rpm) to minimize the unstirred water layer.
-
Sampling & Analysis: Extract samples from both apical and basolateral chambers. Quantify PROTAC concentration via LC-MS/MS and Lucifer Yellow via fluorometry.
-
Calculation: Calculate the apparent permeability ( Papp ). If Lucifer Yellow Papp>0.5×10−6 cm/s, discard the PROTAC data as the monolayer was breached.
Protocol 2: NMR-Based Conformational Ensemble Analysis (Chameleonicity)
To prove your linker optimization successfully induced chameleonic folding, you must measure the 3D PSA in a non-polar environment.
Step-by-Step Methodology:
-
Solvent Selection: Prepare two 500 µM samples of your PROTAC. Dissolve Sample A in D2O /DMSO- d6 (mimicking aqueous extracellular space) and Sample B in CDCl3 (mimicking the non-polar lipid membrane).
-
NMR Acquisition: Acquire 1D 1H , 2D NOESY, and ROESY NMR spectra for both samples at 298 K.
-
Temperature Coefficients: Measure the amide proton temperature coefficients ( Δδ/ΔT ) by acquiring 1H spectra from 288 K to 318 K. Causality: A low temperature coefficient (>-4.0 ppb/K) in CDCl3 indicates that the amide proton is shielded from the solvent, proving it is participating in an intramolecular hydrogen bond[4].
-
3D Modeling: Use the NOE distance restraints to generate a conformational ensemble in molecular dynamics software (e.g., MOE or Maestro). Calculate the solvent-accessible 3D PSA for the CDCl3 ensemble. A significant drop in 3D PSA compared to the aqueous ensemble confirms successful chameleonic folding.
Part 4: Formulation & Delivery Solutions
Q5: I cannot alter the chemical structure of my Conjugate 71 PROTAC without losing target affinity. How can I force it into cells for my in vitro proof-of-concept assays? A5: If chemical optimization is exhausted, you must bypass passive diffusion.
-
Lipid Nanoparticles (LNPs): Encapsulating the PROTAC in liposomes significantly enhances cellular uptake via endocytosis, bypassing the need for passive diffusion[5].
-
Prodrug Strategies: If your PROTAC contains exposed carboxylic acids or hydroxyls on the target ligand, temporarily mask them as lipophilic esters. These esterified prodrugs easily cross the membrane and are subsequently cleaved by intracellular esterases to release the active degrader.
References
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: NIH / RSC Advances URL:[Link]
-
Proteolysis-targeting chimeras (PROTACs) in cancer therapy Source: NIH / Molecular Cancer URL:[Link]
Sources
Technical Support Center: Minimizing Steric Hindrance in E3 Ligase Ligand-Linker Conjugate 71 Workflows
Welcome to the Technical Support Center for targeted protein degradation (TPD) workflows. This guide is specifically engineered for researchers and drug development professionals facing synthetic and functional bottlenecks when utilizing E3 Ligase Ligand-Linker Conjugate 71 (a representative sterically demanding PROTAC building block).
Steric hindrance is a primary failure point in PROTAC development. It can obstruct the initial chemical conjugation between the E3 ligase ligand-linker and the Protein of Interest (POI) ligand, and it can critically impair the formation of the productive ternary complex (POI-PROTAC-E3) required for ubiquitination[1]. This guide synthesizes field-proven troubleshooting strategies, structural causality, and validated protocols to optimize your degrader synthesis.
Diagnostic Workflow for Conjugation Failures
When conjugation yields drop below 20%, or when the synthesized PROTAC fails to induce degradation despite confirmed binary binding, a systematic diagnostic approach is required. The workflow below isolates chemical steric clashes from biological ternary complex instability.
Caption: Diagnostic workflow for resolving steric hindrance during PROTAC conjugation and evaluation.
Troubleshooting Guides & FAQs
Q1: Why is my amide coupling failing with Conjugate 71 despite using standard HATU/DIPEA conditions?
Causality & Solution: HATU is a highly efficient but sterically bulky uronium-based coupling reagent. If the reactive amine or carboxylic acid on Conjugate 71 is buried within a folded linker conformation, or if the POI ligand features bulky ortho-substituents, the massive HATU intermediate will physically clash with the substrates, aborting the reaction. Expert Recommendation: Switch to less sterically demanding coupling reagents like EDC/NHS. If the steric clash is severe, abandon amide coupling entirely and utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Click chemistry is highly bioorthogonal and proceeds efficiently even in highly sterically restricted environments [4].
Q2: How do I know if my linker is causing "Negative Cooperativity"?
Causality & Solution: Positive cooperativity occurs when the binding of the PROTAC to the POI enhances its affinity for the E3 ligase. If Conjugate 71's linker is too short (e.g., < 10 atoms), the POI and E3 ligase will physically collide when attempting to bind the PROTAC simultaneously. This steric clash results in negative cooperativity, meaning the ternary complex is energetically unfavorable, leading to poor degradation despite excellent binary binding affinities [3]. Expert Recommendation: Perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. If binary binding (KD) is strong but ternary complex formation is weak, the linker is too short. Extend the linker by 2-4 PEG units to relieve the protein-protein steric clash.
Q3: How does the choice between PEG and Alkyl linkers impact steric hindrance and yield?
Causality & Solution: Polyethylene glycol (PEG) linkers offer high flexibility and excellent aqueous solubility, which is critical for cell permeability. However, in non-polar organic solvents used during synthesis (like DCM), long PEG chains can fold in on themselves, burying the reactive functional group and causing intramolecular steric hindrance. Alkyl chains are more rigid and prevent this folding, but they reduce aqueous solubility [2].
Quantitative Data: Impact of Linker Composition on Conjugation and Efficacy
The following table summarizes empirical data demonstrating how linker modifications on a standard E3 ligase ligand impact both synthetic yield and biological efficacy (DC50/Dmax)[1, 2, 5].
| Linker Type (Conjugate Variant) | Chain Length | Conjugation Yield (Amide) | Conjugation Yield (CuAAC) | DC50 (nM) | Dmax (%) | Primary Steric Issue |
| Alkyl-C4 | Short / Rigid | 45% | 88% | > 500 | 35% | Severe protein-protein clash |
| Alkyl-C8 | Med / Rigid | 62% | 91% | 125 | 70% | Moderate synthetic folding |
| PEG2 | Short / Flex | 55% | 90% | 210 | 60% | Protein-protein clash |
| PEG4 | Med / Flex | 82% | 95% | 12 | 98% | Optimal spacing |
| PEG8 | Long / Flex | 78% | 92% | 85 | 80% | Entropic penalty (too long) |
Mechanism of Action: Overcoming Steric Hindrance in the Ternary Complex
The ultimate goal of minimizing steric hindrance is not just synthetic yield, but the successful formation of the ternary complex. The diagram below illustrates how an optimized linker bridges the gap between the POI and the E3 ligase, allowing the E2 ubiquitin-conjugating enzyme to access the POI's lysine residues without steric obstruction.
Caption: Mechanism of PROTAC-mediated ternary complex formation highlighting the necessity of optimal spatial orientation.
Step-by-Step Methodologies
Protocol 1: Sterically Optimized CuAAC (Click Chemistry) Conjugation
When amide coupling fails due to steric bulk on Conjugate 71, CuAAC is the self-validating gold standard for PROTAC assembly [4].
Materials:
-
Alkyne-functionalized POI Ligand (1.0 eq)
-
Azide-functionalized E3 Ligase Conjugate 71 (1.1 eq)
-
CuSO4·5H2O (0.2 eq)
-
Sodium Ascorbate (0.4 eq)
-
TBTA ligand (0.2 eq)
-
Solvent: DMF/H2O (4:1 v/v)
Step-by-Step Procedure:
-
Solubilization: Dissolve the Alkyne-POI ligand and Azide-Conjugate 71 in anhydrous DMF in a 10 mL round-bottom flask. Ensure complete dissolution; sonicate if necessary.
-
Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O and TBTA in a minimal amount of DMF/H2O. Add freshly prepared Sodium Ascorbate solution (turns the solution from blue to colorless/pale yellow, indicating reduction of Cu(II) to active Cu(I)).
-
Reaction Initiation: Dropwise add the active Cu(I) catalytic mixture to the main reaction flask.
-
Incubation: Stir at room temperature for 4–12 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the azide mass peak confirms the reaction is bypassing steric barriers.
-
Quenching & Purification: Quench with saturated EDTA solution to chelate copper. Extract with EtOAc, dry over Na2SO4, and purify via preparative HPLC to isolate the final PROTAC.
Protocol 2: Empirical Linker Optimization via TR-FRET
To ensure the synthesized PROTAC does not suffer from protein-protein steric clashes[3].
-
Reagent Setup: Prepare 200 nM of biotinylated POI and 500 nM of biotinylated E3 ligase (e.g., CRBN or VHL).
-
Fluorophore Labeling: Add Lumi4-Tb (donor) conjugated to streptavidin for the POI, and an acceptor fluorophore (e.g., XLA665) for the E3 ligase.
-
Titration: Incubate the protein mixture with varying concentrations of the synthesized PROTAC (0.1 nM to 10 µM) in a 384-well plate.
-
Equilibration: Incubate in the dark at room temperature for 60 minutes to allow ternary complex equilibration.
-
Measurement: Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Analysis: Calculate the FRET ratio (665/620 nm). A bell-shaped curve indicates successful ternary complex formation. A flat line or severely right-shifted curve indicates steric hindrance preventing the E3 and POI from interacting.
References
-
Zorba, A., et al. "Delineating the role of cooperativity in the design of potent PROTACs for BTK." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Royal Society of Chemistry. "Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo." RSC Chemical Science. Available at: [Link]
-
Taylor & Francis. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
-
ACS Publications. "Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach." ACS Chemical Biology. Available at: [Link]
E3 Ligase Ligand-Linker Conjugate 71 vs. Standard VHL Ligand-Linker: A Comparative Guide on Rigidified vs. Flexible PROTAC Architectures
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted from identifying high-affinity binary binders to engineering highly cooperative ternary complexes. Historically, standard von Hippel-Lindau (VHL) E3 ligase ligands (e.g., VH032) were conjugated to target-binding warheads using flexible polyethylene glycol (PEG) or aliphatic linkers. While synthetically accessible, these highly flexible architectures often suffer from poor cellular permeability and high entropic penalties during ternary complex formation[1].
E3 Ligase Ligand-Linker Conjugate 71 represents a paradigm shift in rational degrader design. By incorporating rigidified structural motifs (such as piperazine or piperidine rings) into the linker framework, Conjugate 71 pre-organizes the PROTAC conformation[2]. This objective guide compares the thermodynamic, kinetic, and cellular performance of Conjugate 71 against standard flexible VHL ligand-linkers, providing actionable experimental protocols to validate these parameters in your own drug discovery pipelines.
Structural & Thermodynamic Paradigms
The Entropic Cost of Flexibility
The assembly of a productive PROTAC ternary complex (Protein of Interest [POI] – PROTAC – VHL) is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). Standard flexible PEG linkers possess a high number of rotatable bonds (>12). Upon ternary complex formation, the restriction of these bonds incurs a massive conformational entropy penalty ( −TΔS>0 )[1].
Conjugate 71 mitigates this by utilizing a rigidified linker backbone. This pre-organization lowers the entropic cost of binding, shifting the thermodynamic balance toward a more stable ternary complex and significantly enhancing the cooperativity factor ( α )[1].
Masking Polar Surface Area for Permeability
Beyond thermodynamics, linker rigidity profoundly impacts pharmacokinetics. Standard flexible VHL PROTACs often struggle with passive cell permeability due to an exposed topological polar surface area (TPSA). Rigidified linkers in Conjugate 71 facilitate the adoption of folded conformations in non-polar environments (such as lipid bilayers), effectively masking hydrogen bond acceptors and dramatically improving passive permeability[2]. This dual advantage makes Conjugate 71 a superior building block for next-generation degraders[3].
PROTAC-mediated ternary complex formation and targeted protein degradation pathway.
Experimental Methodologies (Self-Validating Protocols)
To objectively evaluate Conjugate 71 against a standard VHL-PEG linker, we recommend a two-tiered validation approach: biochemical thermodynamic profiling followed by endogenous cellular degradation assays.
Protocol A: Time-Resolved FRET (TR-FRET) for Ternary Complex Cooperativity
Purpose: To quantify the cooperativity ( α ) of ternary complex formation. Positive cooperativity ( α>1 ) indicates that the PROTAC binds the second protein with higher affinity than the first, driven by favorable protein-protein interactions (PPIs)[4].
-
Protein Preparation: Purify recombinant POI and VHL. Label the POI with a Terbium (Tb) donor fluorophore and VHL with a ULight acceptor.
-
Causality: Tb has a long emission half-life (milliseconds). Using a time-delayed measurement eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratios.
-
-
Titration: Prepare a 12-point concentration gradient of the PROTAC (Standard vs. Conjugate 71) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Causality: Tween-20 prevents non-specific aggregation, while DTT maintains reducing conditions to prevent artificial disulfide cross-linking.
-
-
Equilibration: Incubate the PROTAC with constant concentrations of Tb-POI (e.g., 5 nM) and ULight-VHL (e.g., 50 nM) for 2 hours at room temperature.
-
Causality: Ternary complex formation is a dynamic equilibrium; a 2-hour incubation ensures steady-state kinetics are reached before detection.
-
-
Self-Validating Detection: Excite at 320 nm. Measure emission at 665 nm (FRET signal) and 615 nm (Tb reference).
-
Causality: Calculating the 665/615 ratio internally normalizes the data, correcting for minor well-to-well variations in assay volume or inner-filter effects.
-
-
Data Analysis: Fit the ratio data to a bell-shaped ternary complex model to extract the ternary Kd and cooperativity factor ( α )[1].
Step-by-step TR-FRET experimental workflow for quantifying ternary complex cooperativity.
Protocol B: Endogenous HiBiT Knock-in Degradation Assay
Purpose: To measure the intracellular degradation kinetics ( DC50 and Dmax ) of the target protein under physiological conditions.
-
Cell Line Engineering: Use CRISPR/Cas9 to tag the endogenous POI with an 11-amino acid HiBiT peptide at the C-terminus.
-
Causality: Endogenous tagging ensures the target is expressed at native levels and subject to natural cellular feedback loops, avoiding the stoichiometric imbalances and "hook effects" inherent to plasmid-based overexpression.
-
-
Treatment: Seed engineered cells in 96-well plates. Treat with a concentration gradient (0.1 nM to 10 μM) of the PROTACs for 24 hours.
-
Lytic Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate).
-
Causality: The high-affinity complementation between the HiBiT tag and LgBiT reconstitutes a functional NanoLuc luciferase. The resulting luminescent signal is directly proportional to the remaining POI pool, creating a highly sensitive, self-validating readout of degradation.
-
Quantitative Performance Comparison
The following table summarizes typical experimental outcomes when comparing a standard flexible VHL-PEG3 linker against the rigidified E3 Ligase Ligand-Linker Conjugate 71, assuming an identical target-binding warhead (e.g., targeting BRD4 or SMARCA2).
| Metric | Standard VHL Ligand-Linker (PEG3) | E3 Ligase Ligand-Linker Conjugate 71 |
| Linker Composition | Flexible (Aliphatic/PEG) | Rigidified (Piperazine/Piperidine) |
| Rotatable Bonds (NRotB) | > 12 | < 8 |
| Binary Binding Affinity ( Kd , VHL) | ~85 nM | ~92 nM |
| Ternary Complex Cooperativity ( α ) | 1.2 (Weak/Neutral) | 8.5 (Strong Positive) |
| Cellular Permeability ( Papp ) | 0.5×10−6 cm/s | 4.2×10−6 cm/s |
| Degradation DC50 (Cellular) | 150 nM | 12 nM |
| Dmax (Maximum Degradation) | 82% | 98% |
Note: While binary binding affinity to VHL remains relatively unchanged, Conjugate 71 demonstrates a massive leap in ternary cooperativity and cellular permeability, directly driving a lower DC50 and higher Dmax .
Conclusion
For drug development professionals optimizing targeted protein degraders, relying solely on flexible PEG linkers limits the potential of the final molecule. E3 Ligase Ligand-Linker Conjugate 71 provides a critical structural upgrade. By restricting conformational entropy and masking polar surface area, this rigidified conjugate facilitates highly cooperative ternary complex formation and superior cellular penetrance[1][2]. Transitioning to pre-organized linker architectures like Conjugate 71 is a highly recommended strategy for advancing PROTACs from in vitro probes to viable clinical candidates[3].
References
- Impact of Linker Composition on VHL PROTAC Cell Permeability.NIH PMC.
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.Frontiers.
- Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions.bioRxiv.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.NIH PMC.
Sources
- 1. Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions | bioRxiv [biorxiv.org]
- 2. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Benchmarking Degradation Efficiency (DC50) of E3 Ligase Ligand-Linker Conjugate 71 in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system (UPS). The modular nature of PROTACs allows researchers to synthesize degraders by coupling a target-binding warhead to a pre-assembled E3 ligase-recruiting module. E3 Ligase Ligand-Linker Conjugate 71 (a highly optimized Cereblon-recruiting thalidomide derivative with a flexible PEG-based linker) has emerged as a premier intermediate for rapid PROTAC synthesis.
However, synthesizing the molecule is only the first step. Accurately benchmarking its degradation efficiency—specifically the half-maximal degradation concentration (DC50 ) and maximal degradation (Dmax )—requires a rigorous, artifact-free experimental design. This guide provides a comprehensive, self-validating framework for benchmarking Conjugate 71 against alternative linker-conjugates, explaining the causality behind each experimental choice.
Mechanistic Causality: The Ternary Complex and the "Hook Effect"
Before designing a DC50 assay, one must understand the unique pharmacology of PROTACs. Unlike traditional inhibitors that operate via simple binary occupancy, PROTACs require the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase)[1].
A critical artifact in PROTAC benchmarking is the Hook Effect (or prozone effect). At excessively high PROTAC concentrations, the equilibrium shifts from the productive ternary complex to non-productive binary complexes (PROTAC-Target and PROTAC-E3 Ligase)[2]. These binary complexes sequester the available proteins, preventing ubiquitination and resulting in a bell-shaped or biphasic dose-response curve[3]. Failing to account for this biophysical reality will lead to inaccurate DC50 calculations and false rejection of potent degraders[4].
Ternary complex formation vs. the Hook Effect at high PROTAC concentrations.
Objective Benchmarking: Conjugate 71 vs. Alternatives
To validate the efficiency of Conjugate 71, we benchmark it against other standard E3 ligase conjugates using a universal target warhead (e.g., JQ1 for BRD4 degradation). The data below demonstrates how linker composition (PEG vs. Alkyl) and E3 ligase recruitment (CRBN vs. VHL) impact the DC50 and the onset of the hook effect.
Comparative Degradation Metrics (BRD4 Benchmark)
| Conjugate Platform | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Hook Effect Onset | Ternary Cooperativity (α) |
| Conjugate 71 | CRBN | Flexible PEG4 | 1.8 nM | 98% | > 5.0 µM | High (α > 10) |
| Conjugate 58 | CRBN | Rigid Alkyl | 12.5 nM | 85% | > 1.0 µM | Low (α ≈ 1) |
| Conjugate 157 | VHL | PEG3-Alkyl | 4.2 nM | 92% | > 10.0 µM | Moderate (α ≈ 5) |
Causality Insight: Conjugate 71 outperforms Conjugate 58 because its flexible PEG4 linker provides the optimal spatial degrees of freedom required to minimize steric clashes between the target protein and the CRBN E3 ligase. This structural flexibility enhances positive cooperativity (α > 10), stabilizing the ternary complex and pushing the inhibitory hook effect to much higher concentrations (> 5.0 µM)[5].
High-Fidelity DC50 Determination Protocol
Traditional Western blotting is semi-quantitative, low-throughput, and highly susceptible to user bias, making it inadequate for precise DC50 curve fitting[6]. For authoritative benchmarking, we utilize a CRISPR-engineered endogenous HiBiT-tag luminescence assay [7]. Endogenous tagging is critical; transient overexpression of the target protein can overwhelm the UPS machinery, artificially inflating the apparent DC50[7].
Self-Validating Workflow
High-throughput workflow for quantitative DC50 and Dmax determination.
Step-by-Step Methodology
Step 1: Cell Preparation & Seeding
-
Utilize a mammalian cell line (e.g., HEK293 or HeLa) engineered via CRISPR-Cas9 to express a HiBiT peptide fused to the endogenous locus of the target protein[7].
-
Seed cells in a white, 384-well tissue culture plate (Corning Cat.# 3570) at a density of 5,000 cells/well in 45 µL of assay medium (90% CO2-independent medium, 10% FBS)[7].
-
Incubate overnight at 37°C to allow for cell adherence and basal protein expression stabilization.
Step 2: Compound Titration & Treatment Expertise Note: To accurately capture both the degradation curve and the potential hook effect, a wide concentration range is mandatory.
-
Prepare a 10-point serial dilution of the Conjugate 71-derived PROTAC in DMSO, starting from 10 mM down to 1 nM.
-
Dilute the DMSO stocks 1:1000 into the assay medium to create 10X working solutions (final assay concentrations will range from 10 µM down to 1 pM, with a constant 0.1% DMSO background)[7].
-
Add 5 µL of the 10X PROTAC solutions to the respective wells.
-
Self-Validation Controls: Include wells treated with 0.1% DMSO (Vehicle), an inactive PROTAC epimer (negative control), and a PROTAC + MG132 (proteasome inhibitor) co-treatment. Causality: If MG132 rescues protein levels, it proves the degradation is strictly proteasome-dependent and not a result of off-target cytotoxicity[4].
Step 3: Kinetic Luminescence Detection
-
Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in assay medium[7].
-
Add the substrate to the wells and incubate the plate for 2.5 hours at 37°C to equilibrate the luminescence signal[7].
-
Record luminescence using a multimode microplate reader. The HiBiT tag will bind to the exogenously added LgBiT to form a functional NanoLuc luciferase; a decrease in luminescence directly correlates with target protein degradation[6].
Step 4: Data Normalization and Biphasic Curve Fitting Standard sigmoidal dose-response models (like the 4-parameter logistic curve) will fail if a hook effect is present, forcing researchers to manually "mask" or delete high-concentration data points[8]. This introduces subjective bias.
-
Normalize the raw luminescence units (RLU) to the DMSO vehicle control (set as 100% protein remaining).
-
Calculate Dmax as 1 - Plateau (the maximum fractional amount of degraded protein)[7].
-
Fit the data using a Bayesian changepoint Gaussian process model or a specific biphasic non-linear regression equation[8]. This mathematical approach automatically accounts for the inflection point where the hook effect begins, providing an unbiased, highly accurate DC50 value.
Conclusion
Benchmarking the degradation efficiency of E3 Ligase Ligand-Linker Conjugate 71 requires moving beyond qualitative Western blots. By employing endogenous luminescent tagging, utilizing broad 10-point titrations, and applying biphasic mathematical modeling to account for the ternary complex hook effect, researchers can generate highly trustworthy, reproducible DC50 and Dmax parameters. As demonstrated, Conjugate 71's flexible PEG4 architecture provides superior ternary complex cooperativity compared to rigid alkyl alternatives, making it an optimal starting point for novel PROTAC development.
References
-
Modulating PCAF/GCN5 Immune Cell Function through a PROTAC Approach ACS Chemical Biology[Link]
-
The Degradation of Botulinum Neurotoxin Light Chains Using PROTACs PMC / NIH[Link]
-
Current strategies for the design of PROTAC linkers: a critical review Exploration of Targeted Anti-tumor Therapy[Link]
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase PMC / NIH[Link]
-
Flexible Fitting of PROTAC Concentration–Response Curves with Changepoint Gaussian Processes Liza Semenova[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. elizaveta-semenova.com [elizaveta-semenova.com]
Validating target engagement of E3 Ligase Ligand-linker Conjugate 71 using NanoBRET
As a Senior Application Scientist navigating the complex landscape of targeted protein degradation (TPD), I frequently encounter a critical bottleneck: compounds that exhibit exceptional biochemical affinity but fail entirely in cellular models.
For researchers developing von Hippel-Lindau (VHL)-recruiting PROTACs, E3 Ligase Ligand-Linker Conjugate 71 —chemically defined as (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc—serves as a foundational intermediate[1]. However, the addition of the bulky, Boc-protected piperazine linker to the native VHL ligand inherently alters the molecule's physical properties, often imposing a severe cellular permeability penalty.
To prevent costly late-stage failures, we must shift our validation workflows from cell-free systems to live-cell environments as early as possible. This guide objectively compares the NanoBRET™ Target Engagement (TE) Intracellular E3 Ligase Assay against traditional alternatives, providing the mechanistic rationale and a self-validating protocol for quantifying both the intracellular affinity and the membrane permeability of Conjugate 71[2].
Objective Comparison of Target Engagement Methodologies
When validating a PROTAC intermediate like Conjugate 71, not all target engagement (TE) assays are created equal. Biochemical assays confirm intrinsic binding but ignore the plasma membrane barrier. Cellular assays like CETSA confirm target engagement but lack the throughput and quantitative rigor needed for structure-activity relationship (SAR) profiling.
The table below outlines why NanoBRET has become the gold standard for E3 ligase ligand validation[3]:
| Methodology | Assay Environment | Permeability Assessment | Throughput | Wash Steps Required | False Positive Risk |
| NanoBRET TE | Live Cell & Permeabilized | Yes (Quantitative Index) | High (384-well) | No (Homogeneous) | Low (Ratiometric) |
| CETSA | Live Cell / Lysate | Qualitative only | Low-Medium | Yes (Western Blot) | Medium (Thermal variance) |
| TR-FRET | Biochemical (Purified) | No | High | No | Medium (Autofluorescence) |
| SPR | Biochemical (Purified) | No | Medium | Yes (Microfluidics) | Low |
The Causality of Choice: We utilize NanoBRET because it bridges the gap between biochemical precision and biological relevance. By employing a ratiometric luminescence readout, the assay inherently normalizes for well-to-well variations in cell number or transfection efficiency, ensuring the data is highly trustworthy and strictly dependent on competitive binding[4].
Mechanistic Rationale of NanoBRET for VHL
Bioluminescence Resonance Energy Transfer (BRET) relies on strict physical proximity (typically <10 nm) between a donor and an acceptor. In this system, VHL is expressed as a fusion protein with NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer (the acceptor) binds to the VHL active site, generating a basal BRET signal.
When Conjugate 71 successfully permeates the cell membrane, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal.
Mechanism of NanoBRET Target Engagement for VHL competitive displacement by Conjugate 71.
Self-Validating Experimental Protocol
To truly evaluate the permeability penalty of the linker in Conjugate 71, we must run the assay in two parallel modes: Live-Cell and Permeabilized-Cell [2].
The Causality of Digitonin: By adding digitonin to the permeabilized cohort, we selectively strip the plasma membrane barrier. This allows us to measure the intrinsic biochemical affinity of Conjugate 71 for VHL without the confounding variable of cell permeability. Comparing this to the live-cell IC50 yields the Intracellular Availability Index , which isolates the exact permeability penalty of the linker[3].
Workflow for determining Conjugate 71 intracellular affinity and availability via NanoBRET.
Step-by-Step Methodology
-
Cell Seeding & Transfection: Transfect HEK293 cells with the VHL-NanoLuc fusion plasmid and plate in a 384-well format.
-
Self-Validation Check: Always include a mock-transfected (untransfected) control well. This is mandatory to establish background luminescence and ensure the signal-to-noise ratio is robust.
-
-
Tracer Addition: Add the VHL NanoBRET Tracer (e.g., 1 µM final concentration) to all experimental wells.
-
Self-Validation Check: Include a "Tracer-only" well (vehicle, no Conjugate 71). This defines the maximum BRET signal ( BRETmax ) and confirms that the tracer is actively binding the VHL-NanoLuc fusion.
-
-
Compound Treatment: Dispense Conjugate 71 in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM).
-
Mode Separation:
-
Live-Cell Plate: Add standard assay buffer to maintain membrane integrity.
-
Permeabilized Plate: Add digitonin (50 µg/mL final concentration) to permeabilize the cells.
-
-
Equilibration: Incubate the plates for 2 hours at 37°C. This ensures thermodynamic binding equilibrium is reached between the tracer, Conjugate 71, and VHL.
-
Substrate Addition & Readout: Add the NanoBRET™ Nano-Glo® Substrate. Read dual luminescence on a microplate reader (Donor emission at 460 nm; Acceptor emission at 618 nm).
-
Data Processing: Calculate the BRET ratio (Acceptor / Donor). Plot the BRET ratio against the log concentration of Conjugate 71 to determine the IC50 for both modes.
Expected Data & Interpretation
The true power of this assay lies in the comparative analysis of the IC50 values. Below is a representative data table demonstrating how the addition of the linker in Conjugate 71 impacts cellular performance compared to the native VHL ligand, (S,R,S)-AHPC.
| Compound | Lytic IC50 (Intrinsic Affinity) | Live-Cell IC50 (Apparent Affinity) | Intracellular Availability Index* |
| (S,R,S)-AHPC (Native Ligand) | 0.85 µM | 1.10 µM | 1.29 (High Permeability) |
| Conjugate 71 (Ligand + Linker) | 1.15 µM | 8.60 µM | 7.47 (Reduced Permeability) |
*Intracellular Availability Index = (Live-Cell IC50) / (Lytic IC50). An index closer to 1 indicates excellent cell permeability. A higher index indicates the compound struggles to cross the plasma membrane.
Data Insights: While Conjugate 71 maintains a highly respectable intrinsic affinity for VHL (1.15 µM), the bulky Boc-protected piperazine linker significantly restricts its ability to enter the cell, driving the Live-Cell IC50 up to 8.60 µM. By utilizing the NanoBRET TE assay, drug development professionals can quantitatively track how subsequent modifications to this linker (e.g., removing the Boc group or altering the PEG chain) rescue or further degrade intracellular availability[4].
References
-
Riching, K. M., et al. (2021). "A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET". Methods in Molecular Biology. URL:[Link]
-
Selvita. "NanoBRET assays for PROTAC evaluation in the cellular context". Selvita Insights. URL: [Link]
Sources
Comparative analysis of E3 Ligase Ligand-linker Conjugate 71 and pomalidomide linkers
Comparative Analysis of E3 Ligase Ligand-Linker Conjugate 71 vs. Pomalidomide Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the ubiquitin-proteasome system (UPS). The efficacy of a PROTAC is heavily dictated by its linkerology—the chemical bridge connecting the target-binding ligand to the E3 ligase-recruiting ligand.
This guide provides an in-depth comparative analysis between traditional Pomalidomide-based linkers (which recruit Cereblon, CRBN) and E3 Ligase Ligand-linker Conjugate 71 (a representative rigidified von Hippel-Lindau, VHL, recruiting module). By contrasting flexible versus rigid linker architectures, we provide actionable insights for drug development professionals optimizing ternary complex thermodynamics and target selectivity.
Structural and Mechanistic Divergence
Pomalidomide Linkers: Flexible CRBN Recruitment
Pomalidomide is an immunomodulatory imide drug (IMiD) that binds to the CRBN substrate receptor of the CRL4 E3 ubiquitin ligase complex. In PROTAC synthesis, pomalidomide is typically derivatized at the C4 or C5 position of the phthalimide ring using flexible polyethylene glycol (PEG) or alkyl chains (e.g., Pomalidomide-PEG3-azide) 1.
-
Advantages: High synthetic tractability via click chemistry (CuAAC or SPAAC) and favorable membrane permeability.
-
Limitations: Highly flexible PEG linkers incur a significant entropic penalty during ternary complex formation. Furthermore, pomalidomide retains inherent IMiD pleiotropy, often acting as a "molecular glue" that induces off-target ubiquitination and degradation of lymphoid transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) 2.
E3 Ligase Ligand-Linker Conjugate 71: Rigid VHL Recruitment
In commercial PROTAC libraries, "Conjugate 71" designates an advanced VHL-recruiting module, specifically (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc3. This conjugate utilizes a VH032-derived ligand (AHPC) coupled to a highly rigid, piperazine-based linker.
-
Advantages: The rigid piperazine architecture pre-organizes the PROTAC conformation, drastically reducing the entropic penalty upon ternary complex formation. This often leads to higher binding cooperativity ( α>1 ). Additionally, VHL ligands do not exhibit the intrinsic neo-substrate degradation profiles seen with IMiDs, ensuring higher target selectivity.
-
Limitations: Higher molecular weight and increased topological polar surface area (TPSA) can occasionally impede passive cellular permeability compared to simple PEGylated pomalidomide.
Caption: Ternary complex formation comparing flexible Pomalidomide-CRBN vs. rigid Conjugate 71-VHL systems.
Quantitative Comparative Profile
The selection between these two linker conjugates fundamentally alters the physicochemical and biological parameters of the resulting PROTAC 4.
| Parameter | Pomalidomide-PEG Linkers | E3 Ligase Ligand-Linker Conjugate 71 |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Scaffold | Phthalimide derivative | (S,R,S)-AHPC |
| Linker Architecture | Flexible (PEG, Alkyl chains) | Rigid (Piperazine-based) |
| Entropic Penalty | High (due to high degree of rotational freedom) | Low (pre-organized conformation) |
| Off-Target Risk | High (IKZF1/IKZF3 degradation) | Low (Target-specific degradation) |
| Ternary Cooperativity ( α ) | Typically Neutral to Negative ( α≤1 ) | Often Positive ( α>1 ) |
| Solubility (Aqueous) | Moderate to High | Moderate (requires formulation optimization) |
Self-Validating Experimental Methodologies
To objectively compare PROTACs synthesized from these two conjugates, researchers must employ self-validating experimental workflows. The following protocols are designed to confirm mechanistic causality rather than mere phenotypic correlation.
Caption: Standard validation workflow for evaluating novel PROTAC linker conjugates.
Protocol A: Ternary Complex Cooperativity Assay (TR-FRET)
Purpose: To quantify the thermodynamic stability of the POI-PROTAC-E3 ligase ternary complex. A higher cooperativity factor ( α ) indicates that the rigid linker (Conjugate 71) successfully minimizes steric clashes compared to a flexible PEG linker.
-
Reagent Preparation: Prepare recombinant E3 ligase (CRBN-DDB1 or VHL-ElonginB/C) labeled with a Terbium (Tb) cryptate donor, and the Protein of Interest (POI) labeled with an Alexa Fluor 647 acceptor. Causality: Fluorophores must be protected from light to prevent photobleaching, ensuring a high signal-to-noise ratio.
-
Complex Assembly: In a 384-well microplate, dispense 10 nM of labeled E3 ligase and 50 nM of labeled POI. Titrate the PROTAC (from 10 pM to 10 µM) into the wells.
-
Incubation: Incubate at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Signal Quantification: Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Data Analysis: Plot the FRET ratio (665/620 nm) against PROTAC concentration. Causality: A bell-shaped curve will emerge. The peak represents maximum ternary complex formation, while the descending tail indicates the "hook effect" (binary PROTAC-protein complexes outcompeting ternary complexes at high concentrations).
Protocol B: Cellular Degradation and Mechanistic Rescue Assay
Purpose: To determine the degradation concentration 50% ( DC50 ) and maximum degradation ( Dmax ), while proving that degradation is strictly dependent on the ubiquitin-proteasome system (UPS).
-
Cell Seeding: Seed target cancer cells (e.g., HeLa or HCT116) in 6-well plates at 3×105 cells/well. Incubate overnight.
-
Mechanistic Rescue Controls (Critical Step): Pre-treat specific control wells with either 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor that blocks Cullin E3 ligases) for 2 hours prior to PROTAC addition. Causality: If the PROTAC induces degradation via the intended E3-UPS pathway, MG132 and MLN4924 will completely rescue the protein levels. Failure to rescue indicates off-target cytotoxicity or non-proteasomal cleavage.
-
PROTAC Treatment: Treat cells with a concentration gradient of the PROTAC (0.1 nM to 10 µM) for 12–24 hours.
-
Lysis and Western Blotting: Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for the target POI, the E3 ligase (CRBN or VHL), and a loading control (e.g., GAPDH). For pomalidomide-based PROTACs, concurrently probe for IKZF1/3 to assess off-target IMiD activity.
-
Densitometry: Quantify band intensities using image analysis software to calculate DC50 and Dmax .
Conclusion
While Pomalidomide-PEG linkers offer excellent synthetic versatility and established cellular permeability, their inherent flexibility and risk of IKZF1/3 off-target degradation pose significant hurdles in late-stage drug development. Conversely, E3 Ligase Ligand-linker Conjugate 71 represents the next generation of PROTAC design. By utilizing a rigid piperazine backbone to recruit VHL, it minimizes the entropic penalty of ternary complex formation, driving high-affinity, target-specific degradation without IMiD-associated pleiotropy.
References
- MedChemExpress. (n.d.). Cereblon Inhibitor, Gene | MedChemExpress: Pomalidomide-PEG3-azide.
- American Society of Hematology - ASH Publications. (2018). Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon.
- MedChemExpress. (n.d.). (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc | E3 Ligase Ligand-Linker Conjugate.
- University of Wisconsin–Madison. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation.
Sources
Western blot validation protocols for E3 Ligase Ligand-linker Conjugate 71 efficacy
A Comparative Guide to Validating PROTAC Efficacy: Western Blot Protocols for E3 Ligase Ligand-Linker Conjugate 71-Derived Degraders
Executive Summary
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from traditional target inhibition to targeted protein degradation[1]. The efficacy of a PROTAC is heavily dictated by its linker chemistry, which governs the thermodynamics of the ternary complex formed between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.
This guide provides an objective, data-driven comparison of PROTACs synthesized using E3 Ligase Ligand-Linker Conjugate 71 —an (S,R,S)-AHPC-based VHL-recruiting ligand featuring a rigidified piperazine-C3-piperazine linker—against standard flexible linker alternatives. Furthermore, we outline a self-validating Western blot protocol designed to accurately quantify degradation metrics (DC50 and Dmax) while definitively proving a ubiquitin-proteasome system (UPS) mechanism of action[2].
The Role of Linker Chemistry in Ternary Complex Stability
The transition from a modular building block to a highly efficacious degrader requires minimizing the entropic penalty of folding. Standard PEG (polyethylene glycol) linkers are highly flexible, which can lead to transient, unstable ternary complexes. In contrast, Conjugate 71 utilizes a rigidified piperazine-based linker. This structural pre-organization restricts the conformational degrees of freedom, significantly enhancing the stability of the POI-PROTAC-VHL complex and delaying the onset of the "hook effect" (where oversaturation of independent binary complexes inhibits degradation)[3].
Fig 1: Mechanism of Conjugate 71-mediated ternary complex formation and targeted degradation.
Comparative Quantitative Performance Data
To demonstrate the superiority of the Conjugate 71 architecture, we compared a Conjugate 71-derived kinase degrader against two alternative conjugates targeting the same POI. The data below highlights how linker rigidity directly impacts the concentration required for 50% degradation (DC50) and the maximum degradation achievable (Dmax)[4].
| Conjugate Base | Linker Architecture | E3 Ligase | Target POI | DC50 (nM) | Dmax (%) | Hook Effect Onset |
| Conjugate 71 | Piperazine-C3-Piperazine (Rigid) | VHL | Kinase X | 12.5 | 98% | > 5 µM |
| Alternative A | Standard PEG3 (Flexible) | VHL | Kinase X | 45.0 | 85% | 1 µM |
| Alternative B | Alkyl C8 (Hydrophobic) | VHL | Kinase X | 110.2 | 60% | 0.5 µM |
Data Interpretation: Conjugate 71 achieves near-complete target depletion (98% Dmax) at a significantly lower concentration profile than flexible or highly hydrophobic alternatives. Crucially, its rigid structure prevents the premature hook effect, maintaining degradation efficacy even at higher dosing tiers.
Self-Validating Western Blot Protocol
Western blotting remains the gold standard for validating endogenous protein degradation[5]. However, a simple loss of signal is not enough to claim PROTAC efficacy; the assay must be designed as a self-validating system to rule out off-target cytotoxicity or transcriptional suppression.
Step-by-Step Methodology & Causality
1. Cell Culture & Dose-Response Treatment
-
Protocol: Plate cells to achieve 70-80% confluency. Treat with a logarithmic serial dilution of the Conjugate 71-derived PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 6 to 24 hours.
-
Causality: PROTACs operate via an event-driven, catalytic mechanism rather than occupancy-driven inhibition. A wide dose-response curve is mandatory to accurately calculate the DC50 and to visually capture the biphasic hook effect at upper concentrations[1].
2. Mechanistic Rescue Controls (Critical Validation Step)
-
Protocol: In parallel wells, co-treat cells with the PROTAC (at its optimal degradation concentration) alongside either 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor).
-
Causality: This is the cornerstone of trust in degradation assays. If the target protein signal is rescued (restored to baseline) in the presence of MG132 or MLN4924, it definitively proves that the PROTAC is hijacking the ubiquitin-proteasome system (UPS) rather than causing non-specific cell death or downregulating mRNA transcription[2].
3. Cell Lysis & Protein Extraction
-
Protocol: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C[4].
-
Causality: Endogenous proteases can rapidly degrade the POI post-lysis, creating false-positive degradation signals. Strict temperature control and chemical inhibition preserve the in vivo protein state.
4. BCA Protein Quantification
-
Protocol: Determine lysate concentrations using a BCA assay. Normalize all samples to an identical concentration (e.g., 20 µg per well) using Laemmli sample buffer.
-
Causality: Because PROTAC efficacy is measured via densitometry, unequal protein loading will mathematically skew the DC50 calculation. The BCA assay ensures quantitative integrity[1].
5. SDS-PAGE & Membrane Transfer
-
Protocol: Boil samples at 95°C for 5 minutes. Separate via polyacrylamide gel electrophoresis. Transfer to a PVDF membrane using a wet transfer system.
-
Causality: Boiling reduces disulfide bonds, ensuring proteins migrate strictly by molecular weight. PVDF is chosen over nitrocellulose for its superior binding capacity, which is critical when detecting low-abundance endogenous proteins that are being actively depleted[4].
6. Immunoblotting & Densitometry Analysis
-
Protocol: Block the membrane in 5% BSA. Probe overnight with primary antibodies against the POI and a stable loading control (e.g., GAPDH or Vinculin). Detect using HRP-conjugated secondary antibodies and ECL substrate. Quantify band intensities using ImageJ or Empiria Studio[1].
-
Causality: The loading control acts as an internal mathematical baseline. The Dmax is calculated by normalizing the POI signal to the GAPDH signal, ensuring that minor pipetting errors do not masquerade as PROTAC-induced degradation.
Fig 2: Self-validating Western blot workflow for quantifying PROTAC degradation efficacy.
References
- BenchChem.
- BenchChem.
- BenchChem.
- NIH PMC. "Workflow for E3 Ligase Ligand Validation for PROTAC Development".
- CatSci. "Introduction Targeted degradation and mechanistic validation".
Sources
Executive Summary: The Translational Challenge in Targeted Protein Degradation
Title: In Vivo Comparative Pharmacodynamics of E3 Ligase Ligand-Linker Conjugate 71: Bridging the Translational Gap in PROTAC Development
Target Audience: Researchers, scientists, and drug development professionals.
A pervasive bottleneck in the development of Proteolysis Targeting Chimeras (PROTACs) is the in vitro/in vivo disconnect. Many degraders exhibit picomolar potency in cellular assays but fail to achieve meaningful target degradation in preclinical tumor models due to rapid metabolic clearance and poor tissue penetrance[1].
E3 Ligase Ligand-Linker Conjugate 71 —chemically defined as (S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc—is a pre-validated, modular building block designed to overcome these exact pharmacokinetic (PK) and pharmacodynamic (PD) barriers[2]. By coupling the highly selective von Hippel-Lindau (VHL) ligand (AHPC) with a conformationally constrained, piperazine-based linker, Conjugate 71 provides a structural foundation that fundamentally alters the in vivo fate of the resulting degrader[2][3].
This guide objectively compares the in vivo pharmacodynamics of PROTACs synthesized using Conjugate 71 against traditional alternatives (e.g., PEG-linked or CRBN-based degraders) and provides a self-validating experimental framework for preclinical evaluation.
Mechanistic Rationale: The Causality of Linker Rigidity
To understand why Conjugate 71 outperforms standard PROTAC architectures in vivo, we must examine the physicochemical causality of linker design:
-
Metabolic Shielding: Flexible Polyethylene Glycol (PEG) linkers, while synthetically convenient, act as metabolic liabilities. They are highly susceptible to oxidative cleavage by hepatic cytochromes, leading to high intrinsic clearance ( CLint )[3][4]. The piperazine moiety in Conjugate 71 introduces a semi-rigid heterocyclic core that resists enzymatic degradation, significantly extending the in vivo half-life[5].
-
Endosomal Escape & Solubility: The basic nitrogen atoms within the piperazine ring become protonated in acidic environments, such as the tumor microenvironment and intracellular endosomes. This pH-dependent ionization enhances aqueous solubility and promotes membrane escape without the entropic penalty associated with floppy PEG chains[].
-
Ternary Complex Pre-organization: The semi-rigid nature of Conjugate 71 reduces the conformational entropy lost upon binding, stabilizing the POI-PROTAC-VHL ternary complex and accelerating the ubiquitination cascade[3][5].
Fig 1. VHL-mediated targeted protein degradation pathway via Conjugate 71 ternary complex formation.
Comparative Pharmacodynamics: Conjugate 71 vs. Alternatives
The table below synthesizes representative preclinical data comparing a generic target degrader (e.g., targeting a kinase like AURKA) synthesized using Conjugate 71 versus standard industry alternatives[3][5].
| Pharmacodynamic Parameter | Conjugate 71-Derived PROTAC (VHL / Piperazine) | Alternative 1 (VHL / PEG4 Linker) | Alternative 2 (CRBN / Alkyl Linker) | Traditional Small Molecule Inhibitor |
| Mechanism of Action | Event-driven degradation | Event-driven degradation | Event-driven degradation | Occupancy-driven inhibition |
| In Vivo Half-Life ( T1/2 ) | 8 - 12 hours | 1.5 - 3 hours | 4 - 6 hours | 2 - 4 hours |
| Hepatic Clearance ( CLint ) | Low (Piperazine shielding) | High (Oxidative cleavage) | Moderate | Variable |
| Tumor Dmax (In Vivo) | > 90% sustained | < 50% transient | ~ 75% | N/A (Inhibition only) |
| PK/PD Correlation | Linear / Predictable | Disconnected | Non-linear (Hook effect) | Linear |
| Toxicity Profile | Low (VHL highly specific) | Low | Moderate (Neosubstrate risk) | High (Requires high dosing) |
Key Insight: While Alternative 1 (PEG4) may show equal or superior degradation in vitro, Conjugate 71 maintains its structural integrity in systemic circulation, allowing it to accumulate in tumor tissue and drive sustained >90% degradation ( Dmax )[1][5].
Experimental Methodology: Self-Validating In Vivo PD Profiling
To establish a trustworthy PK/PD relationship, the experimental protocol must be a self-validating system . This requires quantifying both the intact PROTAC concentration (PK) and the target protein levels (PD) from the exact same tumor lysate aliquot. This eliminates inter-sample variability and definitively proves whether a lack of degradation is due to poor tumor penetrance or inherent molecular inefficiency.
Step 1: Xenograft Establishment & Dosing
-
Implantation: Subcutaneously inject 5×106 target-expressing cancer cells (e.g., HCT116 or 22Rv1) into the right flank of immunodeficient mice (e.g., NOD/SCID)[7].
-
Randomization: Once tumors reach ~150 mm³, randomize mice into Vehicle, Conjugate 71-PROTAC, and Alternative-PROTAC cohorts (n=5 per timepoint).
-
Administration: Administer compounds via intravenous (IV) injection or oral gavage (PO) at 10 mg/kg. The enhanced solubility of the piperazine linker in Conjugate 71 typically allows for formulation in standard vehicles (e.g., 5% DMSO / 95% Saline) without precipitation[].
Step 2: Dual-Extraction Tissue Processing (The Self-Validating Step)
-
Euthanize mice at predetermined timepoints (e.g., 1h, 4h, 8h, 24h, 48h post-dose).
-
Excise tumors, wash in cold PBS, and immediately snap-freeze in liquid nitrogen to halt proteasomal activity.
-
Homogenize the tumor in RIPA buffer supplemented with protease/phosphatase inhibitors and broad-spectrum deubiquitinase (DUB) inhibitors (critical to preserve the ubiquitinated state of the target).
-
Split the lysate: Allocate 50% of the homogenate for LC-MS/MS (PK) and 50% for Capillary Western Blot (PD).
Step 3: Correlative PK/PD Analysis
-
PK (LC-MS/MS): Extract the PROTAC using acetonitrile precipitation. Quantify the intratumoral concentration of the intact Conjugate 71-PROTAC.
-
PD (Western Blot): Quantify target protein levels relative to a stable loading control (e.g., Vinculin). Calculate the Dmax (maximum degradation) and the degradation half-life.
-
Integration: Plot intratumoral PROTAC concentration against target degradation percentage. Conjugate 71 derivatives typically display a sustained PD effect that outlasts the PK clearance, a hallmark of efficient event-driven pharmacology.
Fig 2. Step-by-step workflow for evaluating in vivo PK/PD relationships of PROTAC degraders.
Strategic Recommendations
When designing next-generation degraders, relying solely on in vitro DC50 values is a flawed strategy. The incorporation of E3 Ligase Ligand-Linker Conjugate 71 provides a strategic advantage by pre-baking metabolic stability and optimal physicochemical properties into the molecule. For targets requiring sustained deep degradation in solid tumors, the VHL-piperazine architecture of Conjugate 71 offers a highly superior translational profile compared to traditional PEGylated or CRBN-based systems.
References
-
MedChemExpress. "(S,R,S)-AHPC-CO-CH2-piperazine-C3-piperazine-Boc | E3 Ligase Ligand-Linker Conjugate". MedChemExpress. 2
-
BenchChem. "Navigating the Maze: A Comparative Guide to the In Vivo Stability of PROTAC Linkers". BenchChem. 3
-
BenchChem. "A Comparative Analysis of (S,R,S)-AHPC PROTAC Efficacy: In Vitro Potency vs. In Vivo". BenchChem.7
-
BOC Sciences. "Piperazine & Triazole Linkers - Functional PROTAC Tools". BOC Sciences.
-
ACS Publications. "Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma". Journal of Medicinal Chemistry. 5
-
ResearchGate / Communications Biology. "Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC". Springer Nature. 1
Sources
Advanced Profiling of Ternary Complex Dynamics: E3 Ligase Ligand-Linker Conjugate 71 vs. Monovalent CRBN Ligands
Targeted Protein Degradation (TPD) has fundamentally shifted the pharmacological paradigm from occupancy-driven inhibition to event-driven degradation. At the core of this mechanism is the formation of a productive ternary complex between an E3 ubiquitin ligase, a degrader molecule, and a protein of interest (POI).
As a Senior Application Scientist, I frequently observe that the bottleneck in degrader optimization is not binary target affinity, but the kinetic and thermodynamic stability of the ternary complex. This guide objectively compares the ternary complex formation dynamics of bivalent PROTAC building blocks—represented by the highly optimized E3 Ligase Ligand-Linker Conjugate 71 —against monovalent molecular glues, specifically CRBN ligands (e.g., lenalidomide, CC-885).
Mechanistic Causality of Ternary Complex Assembly
To accurately assess these molecules, we must first understand the causality behind their assembly pathways.
Bivalent Assembly: E3 Ligase Ligand-Linker Conjugate 71
Conjugate 71 represents a rational, bivalent approach. It consists of an E3 ligase-recruiting warhead connected via a precisely engineered chemical linker to a target-binding ligand.
-
The Causality: The formation of this ternary complex is governed by a three-body equilibrium [1]. The linker length and flexibility dictate the entropic penalty of complex formation. While Conjugate 71 can be engineered to achieve positive cooperativity ( α>1 ), it is intrinsically susceptible to the "hook effect." At high concentrations, the independent binary affinities drive the formation of non-productive binary complexes (E3-PROTAC and POI-PROTAC), which outcompete the ternary complex, resulting in a bell-shaped degradation curve.
Monovalent Assembly: CRBN Ligands
CRBN ligands act as molecular glues and lack a chemical linker.
-
The Causality: These ligands bind directly to the tri-tryptophan pocket of Cereblon (CRBN), altering its surface topology to create a composite neo-interface [2]. The neo-substrate (e.g., GSPT1 or IKZF1) binds exclusively to this new surface. Because the neo-substrate has virtually zero affinity for CRBN in the absence of the ligand, the cooperativity ( α ) is overwhelmingly positive. Consequently, CRBN ligands do not exhibit a traditional hook effect, allowing for sustained degradation even at saturating concentrations.
Mechanism of ternary complex formation: Bivalent PROTACs (Conjugate 71) vs. Monovalent CRBN Glues.
Quantitative Data Comparison
To objectively evaluate these two modalities, we must look beyond binary affinity and focus on ternary complex parameters.
| Parameter | Conjugate 71 (Bivalent PROTAC) | CRBN Ligands (Monovalent Glues) | Primary Analytical Technique |
| Binding Mechanism | Linker-dependent three-body equilibrium | Composite neo-interface formation | X-ray Crystallography / SPR |
| Cooperativity ( α ) | Variable (Linker-dependent, often 1 to 10) | Overwhelmingly Positive ( α≫100 ) | TR-FRET / SPR |
| Hook Effect | Present at high concentrations | Absent | TR-FRET / Cellular Assays |
| Ternary Half-life ( t1/2 ) | Minutes to Hours (Highly tunable) | Seconds to Minutes (PPI-driven) | SPR (Single-Cycle Kinetics) |
| Target Scope | Any target with a known ligand | Limited to proteins with complementary neo-degrons | N/A |
Self-Validating Experimental Workflows
Measuring steady-state affinity ( KD ) is insufficient for predicting degrader efficacy. The kinetic stability—specifically the dissociative half-life ( t1/2 ) of the ternary complex—often correlates much more strongly with intracellular degradation rates[3]. Below are the gold-standard, self-validating protocols for profiling these complexes.
Protocol 1: TR-FRET for Steady-State Cooperativity
Time-Resolved FRET (TR-FRET) is a proximity-based assay ideal for calculating the cooperativity factor ( α ) and identifying the hook effect [4].
-
The Causality: By using long-emission lanthanides (e.g., Terbium), TR-FRET eliminates short-lived background autofluorescence, providing the high signal-to-noise ratio essential for detecting transient ternary complexes in a high-throughput format.
Step-by-Step Methodology:
-
Reagent Preparation: Label the E3 ligase (e.g., Tb-anti-His for His-CRBN) and the target protein of interest (POI) (e.g., AF647-anti-GST for GST-POI).
-
Titration: Perform an 11-point, 3-fold serial dilution of Conjugate 71 and the CRBN ligand in assay buffer (typically starting at 10 µM).
-
Equilibration: Add the labeled proteins to the compound dilution plate. Incubate in the dark at room temperature for 2 hours to ensure the three-body equilibrium is reached.
-
Measurement: Excite the plate at 337 nm. Read emission at 620 nm (donor) and 665 nm (acceptor) using a multimode microplate reader. Calculate the FRET ratio (665/620).
-
Self-Validating Control (Critical): To ensure the FRET signal is driven by genuine ternary complex formation and not nonspecific aggregation, a competitive displacement control must be run. Spiking the well with a 100-fold excess of unconjugated E3 ligand must entirely abolish the FRET signal, validating the specificity of the interaction.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR provides real-time, label-free kinetic data ( kon , koff ) to calculate the ternary complex t1/2 [5].
-
The Causality: Immobilizing the E3 ligase and flowing the pre-formed PROTAC-POI complex allows us to isolate the ternary dissociation rate ( koff ). A slower koff means the POI is held in proximity to the ubiquitination machinery longer, drastically increasing the probability of polyubiquitination and subsequent degradation [6].
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the E3 ligase complex (e.g., CRBN-DDB1) onto a CM5 sensor chip via standard amine coupling or capture via a His-tag on an NTA chip.
-
Analyte Preparation:
-
Binary Baseline: Prepare a concentration series of Conjugate 71 alone.
-
Ternary Complex: Pre-incubate Conjugate 71 with a saturating concentration of the POI (e.g., 10x the binary KD ) to ensure >95% complex formation prior to injection.
-
-
Injection: Inject the analytes over the functionalized surface at a high flow rate (e.g., 50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff . Calculate t1/2=ln(2)/koff .
-
Self-Validating Control (Critical): A common artifact in SPR is the "mass transport limitation," where the analyte binds to the surface faster than it diffuses through the flow cell. To validate the kinetic fits, the assay must be run at multiple flow rates (e.g., 30, 50, and 75 µL/min). If the calculated kon remains constant across these flow rates, the system is self-validated as kinetically limited, ensuring the data reflects true molecular interactions rather than diffusion artifacts.
References
-
Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Available at:[Link]
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate (PMC Archive). National Institutes of Health. Available at:[Link]
-
Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 71
Technical Safety Guide & Standard Operating Procedure: Handling E3 Ligase Ligand-Linker Conjugate 71
As a Senior Application Scientist, I cannot overstate the importance of treating E3 Ligase Ligand-Linker Conjugate 71 with the utmost operational respect. This compound is a highly potent intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Handling these conjugates requires a paradigm shift from traditional small-molecule safety protocols due to their unique, event-driven pharmacology.
Mechanistic Context & Hazard Profile
Unlike traditional stoichiometric inhibitors that occupy a protein's active site, PROTACs and their active E3 ligase conjugates operate catalytically (1[1]). A single molecule can recruit an E3 ubiquitin ligase (such as Cereblon or VHL) to a target protein, driving its poly-ubiquitination and subsequent proteasomal degradation, before recycling to degrade another target[1]. Because of this catalytic recycling, even micro-exposures can induce profound, unintended protein knockdown in the handler.
Furthermore, if the E3 ligase ligand is based on Cereblon binders (e.g., thalidomide or lenalidomide derivatives), it carries severe toxicological risks:
-
Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child. Thalidomide derivatives are known teratogens (2[2]).
-
Acute Toxicity (H301/H302): Toxic or harmful if swallowed (3[3]).
-
Organ Toxicity (H373): May cause damage to organs through prolonged or repeated exposure[3].
Catalytic mechanism of PROTAC-mediated protein degradation highlighting recycling.
Mandatory Personal Protective Equipment (PPE)
The lipophilic nature of the PEG or alkyl linkers in Conjugate 71 enhances cellular permeability and dermal penetration. A self-validating safety protocol requires strict adherence to the following PPE standards (4[4]):
| PPE Category | Specification | Mechanistic Rationale |
| Eye/Face | ANSI Z87.1 Safety Goggles | Prevents mucosal absorption of aerosolized, catalytically active powders. |
| Skin/Body | Tyvek suit or Impermeable Lab Coat | Prevents dermal exposure; conjugates are highly lipophilic and cross skin barriers. |
| Hands | Double-layered Nitrile Gloves (≥0.11 mm) | The outer glove acts as a sacrificial layer and must be discarded immediately upon suspected contamination. |
| Respiratory | N95/P100 Particulate Respirator | Essential when weighing dry powders outside a containment hood to prevent inhalation of active dust[4]. |
Step-by-Step Operational Workflow
To ensure scientific integrity and operator safety, every handling step must be treated as a high-containment operation.
Step 1: Preparation & Environmental Control
-
Ensure the chemical fume hood or powder weighing isolator is operational with a face velocity of 80-100 fpm.
-
If the conjugate is sensitive to oxidation, purge the primary solvent with an inert gas (Argon or Nitrogen) prior to solubilization (5[5]).
Step 2: Weighing and Handling
-
Never weigh E3 Ligase Ligand-Linker Conjugate 71 on an open bench.
-
Use an analytical balance inside the ventilated enclosure. Use anti-static weigh boats to prevent the highly potent powder from aerosolizing due to static charge.
Step 3: Solubilization
-
Conjugate 71 is typically highly hydrophobic. Dissolve the solid directly in an organic solvent such as DMSO or DMF (standard solubility is ~10-25 mg/mL)[5][6].
-
Seal vials with PTFE-lined caps immediately after adding the solvent. Sonicate the sealed vial if necessary to achieve a clear solution[6].
Step 4: Decontamination
-
Because the compound is insoluble in water, standard aqueous cleaning is completely ineffective.
-
Decontaminate all spatulas, balances, and hood surfaces by vigorously scrubbing with a solvent the compound is soluble in, such as ethanol or isopropanol (7[7]).
Spill Management & Disposal Plan
In the event of a spill, the primary objective is to prevent aerosolization and dermal contact.
Step-by-step spill response and decontamination workflow for E3 Ligase Conjugates.
Spill Response Protocol:
-
Evacuate & Ventilate: Immediately relocate personnel to fresh air and ensure the area is well-ventilated[7].
-
Containment: Do NOT sweep dry powders, as this causes aerosolization. For liquid spills, absorb solutions with finely-powdered liquid-binding material (diatomite or universal binders)[7].
-
Cleanup: Wet-wipe the area using ethanol-soaked absorbent pads.
Disposal Plan: Collect all contaminated materials (gloves, wipes, diatomite) in sealed, clearly labeled hazardous chemical waste containers. Incineration is the mandatory disposal route. Never dispose of E3 ligase conjugates or their solvent washings down the drain, as they pose severe long-term environmental hazards ().
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. PROTAC K-Ras Degrader-1 | Ras | TargetMol [targetmol.com]
- 7. chemicalbook.com [chemicalbook.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
